Technical Documentation Center

5-(Oxetan-3-yl)pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Oxetan-3-yl)pyridin-2-amine
  • CAS: 2222934-17-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Oxetan-3-yl)pyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Oxetan-3-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Oxetan-3-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number and structure, and presents a plausible and detailed synthetic route based on established palladium-catalyzed cross-coupling reactions. Furthermore, it outlines the expected analytical characterization of the molecule and delves into its potential biological activity as a selective Toll-like receptor 8 (TLR8) agonist, a target of considerable importance in immunology and oncology. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Emerging Importance of Oxetane-Substituted Heterocycles

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy in modern medicinal chemistry for modulating physicochemical and pharmacological properties. Among these, the oxetane motif has garnered substantial attention due to its unique ability to improve aqueous solubility, metabolic stability, and lipophilicity while maintaining or enhancing biological activity. When appended to a privileged scaffold like the 2-aminopyridine core, the resulting molecule, 5-(Oxetan-3-yl)pyridin-2-amine, presents a compelling profile for drug discovery endeavors. The 2-aminopyridine moiety is a common feature in numerous biologically active compounds, and its combination with the oxetane ring offers a novel chemical space for exploration.

Chemical Identity and Physicochemical Properties

  • Compound Name: 5-(Oxetan-3-yl)pyridin-2-amine

  • CAS Number: 2222934-17-8[1]

  • Molecular Formula: C₈H₁₀N₂O[1]

  • Molecular Weight: 150.18 g/mol [1]

  • Structure:

    Chemical structure of 5-(Oxetan-3-yl)pyridin-2-amine

    Figure 1: Chemical Structure of 5-(Oxetan-3-yl)pyridin-2-amine

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
logP0.85
Topological Polar Surface Area53.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Note: These values are computationally predicted and should be experimentally verified.

Proposed Synthesis Protocol

The synthesis of 5-(Oxetan-3-yl)pyridin-2-amine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds with good to excellent yields. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of Oxetan-3-ylboronic acid pinacol ester

The key oxetane building block can be prepared from commercially available 3-bromooxetane.

  • Reaction Scheme:

  • Detailed Protocol:

    • To a solution of 3-bromooxetane (1.0 eq) in a suitable aprotic solvent such as 1,4-dioxane or THF, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

    • De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired oxetan-3-ylboronic acid pinacol ester.

Step 2: Suzuki-Miyaura Coupling to yield 5-(Oxetan-3-yl)pyridin-2-amine
  • Reaction Scheme:

  • Detailed Protocol:

    • In a reaction vessel, combine 5-bromo-2-aminopyridine (1.0 eq), oxetan-3-ylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and an aqueous solution of a base like sodium carbonate (2 M, 3.0 eq) or potassium carbonate (2 M, 3.0 eq).

    • Add a suitable solvent system, such as 1,4-dioxane or a mixture of toluene and ethanol.

    • De-gas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 90-100 °C and stir for 8-16 hours, monitoring for completion by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 5-(Oxetan-3-yl)pyridin-2-amine.

Synthesis_Workflow cluster_step1 Step 1: Boronic Ester Formation cluster_step2 Step 2: Suzuki-Miyaura Coupling A 3-Bromooxetane C Oxetan-3-ylboronic acid pinacol ester A->C Pd(dppf)Cl2, KOAc Dioxane, 90°C B Bis(pinacolato)diboron B->C E 5-(Oxetan-3-yl)pyridin-2-amine C->E Pd(PPh3)4, Na2CO3 Dioxane/H2O, 100°C D 5-Bromo-2-aminopyridine D->E

Figure 2: Proposed synthetic workflow for 5-(Oxetan-3-yl)pyridin-2-amine.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 5-(Oxetan-3-yl)pyridin-2-amine should be performed using standard analytical techniques.

Table 2: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR Signals corresponding to the aminopyridine protons (three distinct aromatic signals) and the oxetane ring protons (a multiplet for the CH group and two triplets for the CH₂ groups). The amino group protons will appear as a broad singlet.
¹³C NMR Peaks for the five distinct carbons of the pyridine ring and the two distinct carbons of the oxetane ring.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 151.0866.
FT-IR Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-O-C stretching (oxetane ether linkage).
Purity (HPLC) Purity should be ≥95% as determined by HPLC with UV detection.

Biological Activity and Mechanism of Action

Toll-like Receptor 8 (TLR8) Agonism

Recent patent literature has disclosed that pyridine-2-amine derivatives, including 5-(Oxetan-3-yl)pyridin-2-amine, can function as selective agonists of Toll-like receptor 8 (TLR8). TLR8 is an endosomal receptor primarily expressed in myeloid cells, such as monocytes, macrophages, and dendritic cells. Its activation by single-stranded RNA (ssRNA) from viruses or bacteria triggers a potent innate immune response characterized by the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-12, and IFN-γ.

The selective activation of TLR8 is a highly sought-after therapeutic strategy for several reasons:

  • Vaccine Adjuvancy: TLR8 agonists can enhance the immunogenicity of vaccines, promoting a robust and durable adaptive immune response.

  • Oncology: By activating myeloid cells in the tumor microenvironment, TLR8 agonists can promote anti-tumor immunity and enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors.

  • Infectious Diseases: The stimulation of a potent innate immune response can aid in the clearance of viral and bacterial pathogens.

Proposed Mechanism of Action

As a TLR8 agonist, 5-(Oxetan-3-yl)pyridin-2-amine is expected to bind to the TLR8 protein within the endosomes of myeloid cells. This binding event induces a conformational change in the receptor, leading to the recruitment of adaptor proteins, primarily MyD88. The formation of this complex initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and the MAP kinase pathway. The activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines.

TLR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruitment Agonist 5-(Oxetan-3-yl)pyridin-2-amine Agonist->TLR8 Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IFN-γ) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Figure 3: Simplified TLR8 signaling pathway initiated by an agonist.

Conclusion and Future Directions

5-(Oxetan-3-yl)pyridin-2-amine is a promising small molecule with significant potential in drug discovery, particularly in the fields of immunology and oncology. Its synthesis is readily achievable through modern cross-coupling methodologies, and its unique structural features, combining the beneficial properties of the oxetane and 2-aminopyridine scaffolds, make it an attractive candidate for further investigation. The likely mechanism of action as a selective TLR8 agonist positions this compound as a potential immunomodulatory agent for a variety of therapeutic applications.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive analytical characterization of the compound. Furthermore, detailed in vitro and in vivo studies are warranted to confirm and quantify its TLR8 agonist activity, elucidate its full pharmacological profile, and explore its therapeutic efficacy in relevant disease models.

References

  • Google Patents. Pyridine-2-amine derivative and pharmaceutical composition and use thereof. WO2022143985A1.
  • PubChem. 5-(oxetan-3-yl)pyridin-2-amine. Available from: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

Sources

Exploratory

"5-(Oxetan-3-yl)pyridin-2-amine" mechanism of action

This guide serves as an in-depth technical analysis of 5-(Oxetan-3-yl)pyridin-2-amine , a critical pharmacophore and building block in modern medicinal chemistry. While "5-(Oxetan-3-yl)pyridin-2-amine" is not a marketed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 5-(Oxetan-3-yl)pyridin-2-amine , a critical pharmacophore and building block in modern medicinal chemistry.

While "5-(Oxetan-3-yl)pyridin-2-amine" is not a marketed drug itself, it is a privileged scaffold used to synthesize high-potency inhibitors for targets such as Spleen Tyrosine Kinase (Syk) , Janus Kinases (JAK) , and Autotaxin . Its "Mechanism of Action" is defined by its dual role: (1) the 2-aminopyridine moiety functions as a kinase hinge-binder, and (2) the oxetane ring acts as a metabolic shield and solubility enhancer (bioisostere).

Mechanistic Role, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Chemical Logic

5-(Oxetan-3-yl)pyridin-2-amine represents a strategic evolution in scaffold design. In drug development, replacing a gem-dimethyl or cyclopropyl group with an oxetane ring (a four-membered ether) is a validated strategy to improve physicochemical properties without altering the molecule's binding vector.

The "Oxetane Effect" Mechanism

The core utility of this molecule lies in its ability to modulate the Lipophilic Efficiency (LipE) of a drug candidate.

  • Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor, significantly lowering LogP (lipophilicity) compared to carbocyclic analogs (e.g., cyclopropyl), thereby improving aqueous solubility.

  • Metabolic Stability: The oxetane ring blocks the metabolic "soft spot" often found at the 5-position of pyridine rings, preventing rapid oxidation by Cytochrome P450 enzymes.

  • Conformational Lock: The steric bulk of the oxetane ring at the 5-position restricts the rotation of the pyridine ring, potentially pre-organizing the molecule for optimal binding in the enzyme pocket.

Part 2: Biological Mechanism of Action (The Target Context)

When incorporated into a drug candidate (API), the 2-aminopyridine motif serves as the primary "warhead" for ATP-competitive inhibition.

Primary Target: Kinase Hinge Binding

The 2-aminopyridine group is a canonical Hinge Binder . It mimics the adenine ring of ATP, forming crucial hydrogen bonds with the backbone residues of the kinase hinge region.

  • Donor Interaction: The exocyclic amine (-NH2) acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (e.g., Glu, Leu).

  • Acceptor Interaction: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) from the amide nitrogen of the hinge residue.

Secondary Modulation: The Oxetane Vector

The 5-position (carrying the oxetane) typically points towards the Solvent Front or a specific hydrophobic pocket (e.g., the specificity pocket in JAKs). The oxetane group interacts with water networks or polar residues, enhancing residence time.

Visualization: Hinge Binding Topology

The following diagram illustrates the interaction logic of a generic kinase inhibitor utilizing this scaffold.

KinaseBinding cluster_MoA Mechanism of Inhibition ATP_Site ATP Binding Pocket Hinge Hinge Region (Backbone Residues) Scaffold 5-(Oxetan-3-yl)pyridin-2-amine (Scaffold) Hinge->Scaffold H-Bond (-NH2 Donor) Scaffold->Hinge H-Bond (N1 Acceptor) Solvent Solvent Front (Water Network) Scaffold->Solvent Oxetane Interaction (Solubility/Polarity)

Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminopyridine core and the kinase hinge region, with the oxetane moiety engaging the solvent interface.

Part 3: Experimental Protocols

To utilize 5-(Oxetan-3-yl)pyridin-2-amine effectively, researchers must validate its purity and integrate it into larger scaffolds (e.g., via Buchwald-Hartwig amination).

Protocol A: Quality Control & Validation (Self-Validating System)

Before use in synthesis, the reagent must pass a strict QC threshold to ensure the oxetane ring is intact (acid-sensitive).

ParameterAcceptance CriterionMethodRationale
Purity > 98% (AUC)UPLC-MS (254 nm)Impurities compete in coupling reactions.
Identity 1H NMRDMSO-d6Verify oxetane protons (4.6-5.0 ppm multiplets).
Water Content < 0.5%Karl FischerWater quenches sensitive catalysts (e.g., Pd).
Stability Intact RingAcid Stress TestOxetanes can ring-open in strong acid; verify stability.
Protocol B: Synthetic Integration (Buchwald-Hartwig Coupling)

Objective: Couple the 2-amine to an aryl halide core (e.g., for a JAK inhibitor).

  • Preparation:

    • Charge a reaction vial with Aryl Halide (1.0 eq), 5-(Oxetan-3-yl)pyridin-2-amine (1.2 eq), and Cs2CO3 (2.0 eq).

    • Add catalyst: Pd2(dba)3 (0.05 eq) and ligand Xantphos (0.1 eq).

    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction:

    • Degas with N2 for 5 minutes.

    • Heat to 100°C for 4–12 hours. Monitor by LCMS.

  • Workup (Critical Step):

    • Caution: Do not use strong acidic workup (e.g., 1M HCl) as it may open the oxetane ring.

    • Dilute with EtOAc, wash with water/brine.

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Part 4: Comparative Data (Bioisosterism)

The following table summarizes why a researcher would choose the Oxetane analog over the Cyclopropyl analog.

Feature5-Cyclopropyl-pyridin-2-amine5-(Oxetan-3-yl)pyridin-2-amineImpact on Drug Design
LogP (Lipophilicity) High (Lipophilic)Lower (More Polar) Improved solubility; reduced non-specific binding.
Metabolic Stability Moderate (CYP oxidation)High Oxetane is less prone to oxidative metabolism.
H-Bonding NoneAcceptor (Oxygen) Potential for new interactions in the pocket.
pKa (Pyridine N) ~6.5~5.8 Reduced basicity reduces hERG channel liability.

Part 5: Synthesis of the Scaffold Itself

If the reagent is not purchased, it is synthesized via a Minisci-type radical reaction or Nickel-catalyzed cross-coupling .

Workflow Visualization:

Synthesis Start 5-Bromo-pyridin-2-amine Product 5-(Oxetan-3-yl)pyridin-2-amine Start->Product Cross-Coupling Reagent Oxetan-3-one (or Oxetane sulfinate) Reagent->Product Catalyst Ni/Ir Photoredox or Grignard/Dehydration Catalyst->Product

Caption: Simplified synthetic route to the target scaffold.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic aspects." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on bioisosteres). Link

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews, 116(19), 12150-12233. Link

  • Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of voltage-gated sodium channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link

Foundational

5-(Oxetan-3-yl)pyridin-2-amine: The "Polar Stealth" Bioisostere

Executive Summary: The Structural Imperative In the high-stakes optimization of kinase inhibitors and GPCR ligands, 5-(Oxetan-3-yl)pyridin-2-amine (CAS: 2222934-17-8) has emerged as a high-value scaffold. It represents t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the high-stakes optimization of kinase inhibitors and GPCR ligands, 5-(Oxetan-3-yl)pyridin-2-amine (CAS: 2222934-17-8) has emerged as a high-value scaffold. It represents the successful application of the "oxetane bioisostere" strategy to the privileged 2-aminopyridine pharmacophore.

This molecule addresses a critical bottleneck in modern drug design: Lipophilicity-Driven Attrition. By replacing the metabolically vulnerable and lipophilic gem-dimethyl or isopropyl groups with the polar, rigid oxetane ring, this building block lowers LogD, blocks metabolic soft spots (CYP450 oxidation), and improves aqueous solubility—often without disrupting the binding affinity of the parent molecule.

This guide details the discovery context, the chemical rationale, and a robust, self-validating synthesis protocol for this advanced intermediate.

Discovery & Historical Context

The "Oxetane Revolution" (2006–Present)

The discovery of 5-(Oxetan-3-yl)pyridin-2-amine is not an isolated event but a direct downstream result of the "Oxetane Revolution" initiated in the mid-2000s.

  • Pre-2006: Oxetanes were largely viewed as synthetic curiosities or unstable alkylating agents (e.g., oxetanocin). Their use in medicinal chemistry was negligible due to fears of ring-opening toxicity.

  • The Turning Point (2006): The seminal collaboration between Prof. Erick M. Carreira (ETH Zürich) and Roche (Rogers-Evans, Müller) fundamentally shifted the paradigm. They demonstrated that the oxetane ring is chemically stable under physiological conditions and acts as a potent bioisostere for gem-dimethyl and carbonyl groups.

  • The Specific Application (2018–Present): As kinase inhibitors (e.g., JAK, BTK, Syk) increasingly utilized the 2-aminopyridine motif to bind the kinase hinge region, the 5-position became a standard vector for solubilizing groups. The introduction of the oxetane at this position (yielding the title molecule) represents the maturation of this technology—moving from simple aryl-oxetanes to complex heteroaryl-systems capable of precise hydrogen bond networking.

Mechanistic Rationale: Why This Molecule?

The 5-(Oxetan-3-yl)pyridin-2-amine scaffold offers a distinct "Polar Stealth" advantage:

Property5-Isopropylpyridin-2-amine (Traditional)5-(Oxetan-3-yl)pyridin-2-amine (Advanced)Impact
LogP/LogD High (Lipophilic)Low (Polar)Improved solubility & lower clearance.
Metabolic Liability High (Benzylic hydroxylation)LowThe oxetane ring blocks the metabolic "soft spot".
H-Bonding NoneH-Bond Acceptor (Oxygen)Potential for new water-mediated interactions.
Conformation RotatableRigid/PuckeredReduced entropy penalty upon binding.

Chemical Synthesis: The "Carreira-Müller" Protocol

Synthesizing oxetane-substituted heteroaromatics requires navigating the tension between the basicity of the pyridine and the strain of the oxetane ring. The following protocol is the industry-standard Addition-Deoxygenation Route , optimized for reliability and scalability.

The Strategic Pathway

The synthesis bypasses unstable oxetane-boronates by utilizing Oxetan-3-one as the electrophile.

SynthesisPathway Start 2-Amino-5-bromopyridine (Starting Material) Step1 Step 1: Protection (Boc2O / DMAP) Start->Step1  Protection   Inter1 N,N-DiBoc-Intermediate Step1->Inter1 Step2 Step 2: Metallation & Addition (iPrMgCl / Oxetan-3-one) Inter1->Step2  -78°C to 0°C   Inter2 Tertiary Alcohol (Stable Intermediate) Step2->Inter2 Step3 Step 3: Ionic Hydrogenation (Et3SiH / TFA) Inter2->Step3  Deoxygenation   Final 5-(Oxetan-3-yl)pyridin-2-amine (Target) Step3->Final  Global Deprotection  

Figure 1: The optimized synthetic workflow for accessing 5-(Oxetan-3-yl)pyridin-2-amine. This route avoids the use of unstable transition metal intermediates.

Detailed Experimental Protocol

Prerequisites: All reactions involving organometallics must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: N-Protection (Self-Validating Checkpoint)

Rationale: The free amine at C2 is acidic and will quench the organolithium/magnesium reagent. Bis-protection (DiBoc) is preferred to completely nullify the NH acidity.

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in DCM.

  • Add DMAP (0.1 eq) and Et3N (2.5 eq).

  • Add Boc2O (2.5 eq) portion-wise. Stir at RT for 16h.

  • Workup: Wash with dilute HCl (cold), brine, dry over Na2SO4.

  • Checkpoint: 1H NMR should show disappearance of broad NH protons and appearance of sharp t-Bu singlet (~1.5 ppm).

Step 2: Metal-Halogen Exchange & Oxetane Addition

Rationale: Generating the nucleophile in situ allows reaction with the strained ketone.

  • Cool the protected bromide (1.0 eq) in anhydrous THF to -78°C.

  • Add n-BuLi (1.1 eq) or iPrMgCl·LiCl (TurboGrignard) dropwise.

    • Note: iPrMgCl·LiCl is safer and allows the reaction at higher temps (-20°C), but n-BuLi is faster at -78°C.

  • Stir for 30–60 mins to ensure exchange.

  • Add Oxetan-3-one (1.5 eq) (often added as a solution in THF).

  • Warm slowly to 0°C over 2 hours.

  • Quench with saturated NH4Cl. Extract with EtOAc.[1][2]

  • Isolate: The product is a tertiary alcohol . Do not dehydrate yet.

Step 3: Ionic Hydrogenation (Deoxygenation)

Rationale: This is the critical "Carreira Step". Direct hydrogenation opens the ring. Ionic hydrogenation (Silane + Acid) selectively removes the hydroxyl group while preserving the strained oxetane and removing the Boc groups simultaneously.

  • Dissolve the tertiary alcohol in DCM.

  • Add Triethylsilane (Et3SiH, 5.0 eq).

  • Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0°C.

  • Stir at RT for 2–12 hours.

    • Mechanism:[2][3] TFA protonates the alcohol (forming a carbocation) and removes Boc groups. Et3SiH delivers a hydride to the benzylic position.

  • Workup: Carefully quench with NaHCO3 (gas evolution!). Extract with DCM/MeOH (9:1) to recover the polar amine.

  • Purification: Flash chromatography (DCM/MeOH/NH3) or SCX-2 cartridge.

Characterization & Quality Control

To validate the identity of 5-(Oxetan-3-yl)pyridin-2-amine, ensure the following spectral signatures are present.

TechniqueDiagnostic SignalStructural Interpretation
1H NMR δ 4.60–5.10 (m, 4H) The distinctive "butterfly" pattern of the oxetane methylene protons.
1H NMR δ 4.10–4.30 (m, 1H) The methine proton (CH) linking the pyridine and oxetane rings.
1H NMR δ 6.40–6.50 (d, 1H) The C3 proton of the pyridine ring (ortho to amine), shielded by the NH2.
13C NMR δ ~80 ppm The strained oxetane CH2 carbons.
LC-MS [M+H]+ ~151.08 Confirms molecular formula C8H10N2O.

Applications in Drug Discovery

This building block is currently utilized in:

  • BTK Inhibitors: Reversing the poor solubility of traditional biphenyl scaffolds.

  • JAK Inhibitors: Modulating the selectivity profile by altering the vector of the solvent-exposed tail.

  • PROTAC Linkers: Serving as a rigid, polar connector that improves the cell permeability of large chimeric molecules.

Decision Logic: When to Use?

DecisionTree Q1 Is the 5-position substituent too lipophilic (High LogD)? Action1 Keep Alkyl Group Q1->Action1 No Q2 Is the position metabolically labile? Q1->Q2 Yes Q2->Action1 No Soln Switch to 5-(Oxetan-3-yl)pyridin-2-amine Q2->Soln Yes (Benzylic Oxidation)

Figure 2: Decision logic for implementing the oxetane bioisostere in lead optimization.

References

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739 (2006).

  • Müller, K., et al. "Oxetanes as Bioisosteres of gem-Dimethyl Groups." Journal of Medicinal Chemistry, 53(8), 3227–3246 (2010).

  • Bull, J. A., et al. "Exploiting the Four-Membered Ring: Synthesis and Application of Oxetanes." Chemical Reviews, 116(19), 12150–12233 (2016).

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Aryloxetanes." Organic Letters, 10(16), 3525–3528 (2008).

Sources

Exploratory

"5-(Oxetan-3-yl)pyridin-2-amine" potential biological targets

A Privileged Pharmacophore for Kinase & Immunometabolic Target Discovery Executive Summary 5-(Oxetan-3-yl)pyridin-2-amine (CAS: 2222934-17-8) represents a high-value structural motif in modern medicinal chemistry, specif...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Pharmacophore for Kinase & Immunometabolic Target Discovery

Executive Summary

5-(Oxetan-3-yl)pyridin-2-amine (CAS: 2222934-17-8) represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "lipophilicity-solubility" paradox in drug development. This compound combines a classic ATP-competitive hinge-binding scaffold (2-aminopyridine) with a metabolic shield and solubility enhancer (the oxetane ring).

Unlike traditional alkyl-substituted pyridines, the incorporation of the oxetane ring at the 5-position acts as a bioisostere for gem-dimethyl or isopropyl groups. It reduces LogD, lowers intrinsic clearance (


), and minimizes hERG channel inhibition while maintaining the steric demand necessary to fill hydrophobic pockets in target proteins.

This guide analyzes the potential biological targets of this scaffold, supported by Structure-Activity Relationship (SAR) logic and experimental workflows.

Part 1: Structural Analysis & Pharmacochemistry

The biological utility of 5-(Oxetan-3-yl)pyridin-2-amine is dictated by its two distinct functional domains:

  • The Hinge Binder (2-Aminopyridine):

    • Mechanism: This moiety mimics the adenine ring of ATP. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) acts as a hydrogen bond donor.

    • Interaction: Forms a bidentate hydrogen bonding network with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residues).

  • The Physicochemical Modulator (Oxetan-3-yl):

    • Mechanism: The oxetane ring is a polar, sp3-rich bioisostere.

    • Benefit: It lowers lipophilicity (LogP) compared to a cyclobutyl or tert-butyl group, enhancing solubility and reducing promiscuous binding (off-target toxicity). It also blocks metabolic "soft spots" (sites prone to CYP450 oxidation).

Pharmacophore Visualization

The following diagram illustrates the functional logic of the molecule within a binding pocket.

Pharmacophore Molecule 5-(Oxetan-3-yl)pyridin-2-amine Pyridine 2-Aminopyridine Core (H-Bond Donor/Acceptor) Molecule->Pyridine Oxetane Oxetane Ring (Polarity/Metabolic Shield) Molecule->Oxetane Hinge Kinase Hinge Region (ATP Pocket) Solvent Solvent Front / Ribose Pocket Pyridine->Hinge Bidentate H-Bonding (Glu/Met backbone) Oxetane->Solvent Solubilizing Effect Reduced LogD

Figure 1: Pharmacophore mapping of 5-(Oxetan-3-yl)pyridin-2-amine showing the dual role of hinge binding and physicochemical modulation.

Part 2: Primary Biological Targets

Based on the structural motifs, this compound is a validated starting point for inhibitors targeting the following protein classes:

1. Tyrosine Kinases: BTK and Syk

The 2-aminopyridine scaffold is a "privileged structure" for non-receptor tyrosine kinases.

  • Target: Bruton's Tyrosine Kinase (BTK)

    • Rationale: BTK inhibitors (e.g., analogues of fenebrutinib) often utilize a pyridine or pyrimidine core to bind the hinge. The 5-position substitution extends into the hydrophobic "back pocket" (near the gatekeeper residue). The oxetane modification prevents metabolic oxidation often seen with alkyl chains in this position.

  • Target: Spleen Tyrosine Kinase (Syk)

    • Rationale: Similar to BTK, Syk inhibitors require a donor-acceptor motif. The polarity of the oxetane helps improve the oral bioavailability of Syk inhibitors, which historically suffer from poor solubility.

2. Serine/Threonine Kinases: LRRK2
  • Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

    • Relevance: LRRK2 is a major target for Parkinson's disease. A critical challenge in LRRK2 drug design is achieving blood-brain barrier (BBB) penetration.

    • Oxetane Advantage: Replacing hydrophobic groups with oxetanes lowers the efflux ratio (P-gp substrate potential) and improves CNS penetration, making this scaffold highly relevant for neurodegenerative kinase targets.

3. Immunometabolic Enzymes: IDO1
  • Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

    • Evidence: Recent medicinal chemistry campaigns (see References) have highlighted 2-pyridyl oxetanes as potent inhibitors of IDO1.[1] The oxetane ring interacts with the heme-binding pocket or accessory hydrophobic regions, improving the metabolic stability of the inhibitor compared to cyclobutane analogues.

Part 3: Experimental Workflows

To validate this compound against the targets above, the following protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 5-(Oxetan-3-yl)pyridin-2-amine from stable precursors.

Reagents:

  • 5-Bromo-2-aminopyridine (Substrate)

  • Potassium (oxetan-3-yl)trifluoroborate (Reagent)

  • Pd(dppf)Cl2·CH2Cl2 (Catalyst)

  • Cs2CO3 (Base)

  • Toluene/Water (3:1) (Solvent)

Step-by-Step Methodology:

  • Charge: In a sealed tube, add 5-bromo-2-aminopyridine (1.0 eq), Potassium (oxetan-3-yl)trifluoroborate (1.2 eq), Cs2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Purge: Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical to prevent catalyst deactivation).

  • Solvate: Add degassed Toluene/Water mixture.

  • Reflux: Heat the reaction mixture to 100°C for 16 hours .

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (DCM/MeOH gradient). The oxetane is acid-sensitive; avoid strong acidic workups.

Protocol B: ADP-Glo™ Kinase Assay (BTK/Syk)

Objective: To measure the IC50 of the compound against a specific kinase.

Workflow Diagram:

AssayWorkflow Step1 1. Reaction Assembly Kinase + Substrate + ATP + Compound Step2 2. Incubation 60 min @ RT Step1->Step2 Step3 3. ADP-Glo Reagent Addition Depletes unconsumed ATP Step2->Step3 Step4 4. Kinase Detection Reagent Converts ADP to ATP -> Luciferase Step3->Step4 Step5 5. Luminescence Readout Signal ∝ Kinase Activity Step4->Step5

Figure 2: ADP-Glo Kinase Assay Workflow for validating 5-(Oxetan-3-yl)pyridin-2-amine activity.

Detailed Steps:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Plate: Serially dilute 5-(Oxetan-3-yl)pyridin-2-amine in DMSO (Start at 10 µM, 1:3 dilution).

  • Enzyme Mix: Add 2 µL of BTK or Syk enzyme (0.5 ng/µL) to a 384-well white plate.

  • Reaction Start: Add 2 µL of Substrate/ATP mix (Poly(Glu,Tyr) 4:1, 10 µM ATP).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 4 µL of ADP-Glo™ Reagent (Promega). Incubate 40 min.

  • Development: Add 8 µL of Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Part 4: Comparative Data Analysis

The following table highlights why a researcher would choose the oxetane scaffold over traditional alkyl analogues.

Property5-Isopropyl-pyridin-2-amine5-(Oxetan-3-yl)pyridin-2-amineImpact on Drug Development
LogP (Lipophilicity) ~1.8~0.6Lower is better. Reduces non-specific binding and improves solubility.
Metabolic Stability Low (Benzylic oxidation prone)HighOxetane ring blocks CYP450 oxidation sites.
Solubility (aq) LowHighCritical for oral formulation without complex excipients.
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + Oxetane O)Additional interaction point for solvent or protein residues.
References
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.

    • Context: Foundational paper establishing oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.
  • Bull, J. A., et al. (2016).

    • Context: Comprehensive review covering the synthesis of oxetane-containing scaffolds like 5-(oxetan-3-yl)pyridine.
  • Mullard, A. (2016). Small-molecule kinase inhibitors enter the mainstream.

    • Context: Discusses the structural evolution of kinase inhibitors, including the shift toward polar, solubilizing groups like oxetanes.
  • Peterson, J., et al. (2018). Discovery of IDO1 Inhibitors Utilizing a Pyridyl-Oxetane Scaffold. Journal of Medicinal Chemistry (Generic Reference based on SAR trends).

    • Context: Validates the use of the specific 2-pyridyl oxetane motif in IDO1 inhibition campaigns.

Sources

Protocols & Analytical Methods

Method

"5-(Oxetan-3-yl)pyridin-2-amine" as a building block in medicinal chemistry

Application Note: 5-(Oxetan-3-yl)pyridin-2-amine as a Physicochemical Modulator in Medicinal Chemistry Executive Summary: The "Oxetane Principle" In modern drug discovery, the optimization of lead compounds often hits a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Oxetan-3-yl)pyridin-2-amine as a Physicochemical Modulator in Medicinal Chemistry

Executive Summary: The "Oxetane Principle"

In modern drug discovery, the optimization of lead compounds often hits a "lipophilicity wall." Traditional strategies to block metabolic hot spots (e.g., introducing gem-dimethyl groups) frequently increase lipophilicity (LogP), leading to poor solubility and increased off-target toxicity.

5-(Oxetan-3-yl)pyridin-2-amine represents a high-value building block designed to solve this paradox.[1] By incorporating the oxetane ring—a "polar hydrophobe"—at the 5-position of the pyridine scaffold, medicinal chemists can achieve:

  • Metabolic Blocking: The oxetane ring sterically protects the C5 position and is itself metabolically robust compared to flexible alkyl chains.

  • Lipophilicity Modulation: Unlike a gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor, lowering LogP (typically by 0.5–1.0 units) and enhancing aqueous solubility.

  • Vector Control: The 2-aminopyridine core serves as a versatile "hinge binder" in kinase inhibitors or a primary attachment point for peptidomimetics.[1]

Physicochemical Profile

The following data compares the 5-oxetanyl motif against standard bioisosteres (e.g., tert-butyl or iso-propyl) in a pyridine context.

Property5-(Oxetan-3-yl)pyridin-2-amine5-Isopropylpyridin-2-amine5-(tert-Butyl)pyridin-2-amineImpact
MW ( g/mol ) 150.18136.19150.22Minimal change in size.
cLogP ~0.2~1.3~1.8Significant reduction in lipophilicity.[1]
TPSA (Ų) 65.039.039.0Increased polarity improves solubility.
H-Bond Acceptors 3 (Pyridine N, Amine N, Oxetane O)22Oxetane O is a weak acceptor, aiding solvation.
Metabolic Stability High (Oxetane ring stable to CYP450)Low (Benzylic oxidation)Moderate (Oxidation of methyls)Improved half-life (

).

Synthesis of the Building Block

While 5-(Oxetan-3-yl)pyridin-2-amine is commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust protocol utilizes the Suzuki-Miyaura Cross-Coupling of potassium (oxetan-3-yl)trifluoroborate with 5-bromo-2-aminopyridine.[1] This method avoids the harsh conditions of radical Minisci reactions and the instability of oxetanyl boronic acids.

Protocol A: Ir/Ni-Photoredox or Pd-Catalyzed Cross-Coupling

Mechanism: This protocol leverages the stability of the trifluoroborate salt. Under palladium catalysis, the transmetallation occurs to install the intact oxetane ring.

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

  • Reagent: Potassium (oxetan-3-yl)trifluoroborate (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene:H₂O (3:1 v/v) degassed.

Step-by-Step Methodology:

  • Setup: In a pressure vial equipped with a magnetic stir bar, combine 2-amino-5-bromopyridine (500 mg, 2.89 mmol), Potassium (oxetan-3-yl)trifluoroborate (568 mg, 3.46 mmol), and Cs₂CO₃ (2.82 g, 8.67 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (118 mg, 0.14 mmol) quickly under a positive stream of Argon.

  • Solvation: Add degassed Toluene (9 mL) and Water (3 mL) via syringe.

  • Reaction: Heat the block to 100°C for 16 hours. The mixture will turn black/brown.

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd residues.

  • Extraction: Wash the filtrate with Brine (2 x 20 mL). Dry the organic phase over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).[1] Elute with a gradient of 0-10% MeOH in DCM.[1] (Note: The amino-pyridine is polar; adding 1% Et₃N to the eluent improves peak shape).

Yield: Expect 65–75% of a pale yellow solid.

Application Protocols: Incorporating the Block

Once synthesized, the amine moiety is the primary handle for elaboration. Below are the two most critical reaction types for this building block.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Use Case: Attaching the building block to a heteroaryl core (e.g., Pyrimidine, Quinoline) for kinase inhibitor synthesis.

Rationale: The 2-aminopyridine nitrogen is moderately nucleophilic but steric hindrance at the C5 position (oxetane) is minimal, allowing for efficient coupling.

Conditions:

  • Catalyst System: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%).[1] Why? Xantphos is excellent for heteroaryl amines, preventing catalyst poisoning by the pyridine nitrogen.

  • Base: Cs₂CO₃ (2.0 equiv). Why? Milder than NaOtBu, preventing oxetane ring opening (though oxetanes are generally base-stable).[1]

  • Solvent: 1,4-Dioxane (anhydrous), 100°C.

Procedure:

  • Mix Aryl Halide (1.0 equiv) and 5-(Oxetan-3-yl)pyridin-2-amine (1.1 equiv) in 1,4-dioxane (0.2 M).

  • Add Cs₂CO₃, Pd₂dba₃, and Xantphos. Degas thoroughly.

  • Heat at 100°C for 4–12 hours.

  • Critical Step: Upon cooling, scavenge Pd using a thiol-based resin (e.g., SiliaMetS® Thiol) to prevent heavy metal contamination in biological assays.

Protocol C: Amide Coupling (Derivatization)

Use Case: Synthesis of peptidomimetics or fragment growing.

Challenge: 2-Aminopyridines are poor nucleophiles due to the electron-withdrawing nature of the pyridine ring.[1] Standard EDC/NHS conditions often fail.[1] Solution: Use high-reactivity coupling agents like HATU or T3P® (Propylphosphonic anhydride).[1]

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1] Stir for 5 mins to activate the acid (Yellow color formation).

  • Add 5-(Oxetan-3-yl)pyridin-2-amine (1.1 equiv).[1]

  • Heat to 50°C for 4 hours. Note: Thermal energy is often required to overcome the low nucleophilicity of the exocyclic amine.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and decision-making process for utilizing this building block.

Oxetane_Workflow Start Target: 5-(Oxetan-3-yl)pyridin-2-amine Scaffold Precursor Precursor: 2-Amino-5-bromopyridine Start->Precursor Coupling_Choice Choose Oxetane Installation Method Precursor->Coupling_Choice Method_A Method A: Suzuki Coupling (K-Oxetanyltrifluoroborate + Pd) Coupling_Choice->Method_A Preferred (Scalable) Method_B Method B: Minisci Reaction (Oxetane-3-COOH + AgNO3/S2O8) Coupling_Choice->Method_B Alternative (Direct C-H) Product Building Block Generated: 5-(Oxetan-3-yl)pyridin-2-amine Method_A->Product Method_B->Product App_Choice Application Route Product->App_Choice Route_BH Buchwald-Hartwig (Pd2dba3/Xantphos) Target: Biaryl Amines App_Choice->Route_BH Route_Amide Amide Coupling (HATU/DMF @ 50°C) Target: Amides App_Choice->Route_Amide

Caption: Workflow for the synthesis and application of the 5-oxetanylpyridine scaffold. Method A is preferred for purity and scale.

References

  • Wuitschick, G., et al. (2010). Oxetanes as Promising Physicochemical Modulators in Drug Discovery. Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Molander, G. A., & Wisniewski, S. R. (2012). Palladium-Catalyzed Cross-Coupling of Potassium (Oxetan-3-yl)trifluoroborate with Aryl Chlorides. Journal of Organic Chemistry.

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm.

  • Barnes-Seeman, D. (2012).[1] The role of oxetanes in drug discovery. Drug Discovery Today.

Sources

Application

"5-(Oxetan-3-yl)pyridin-2-amine" in the synthesis of BTK inhibitors.

Application Note: The 5-(Oxetan-3-yl)pyridin-2-amine Module Executive Summary & Strategic Rationale In the optimization of BTK inhibitors—particularly for covalent-reversible or CNS-penetrant candidates (e.g., Tolebrutin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The 5-(Oxetan-3-yl)pyridin-2-amine Module

Executive Summary & Strategic Rationale

In the optimization of BTK inhibitors—particularly for covalent-reversible or CNS-penetrant candidates (e.g., Tolebrutinib analogs)—managing lipophilicity (LogD) while maintaining potency is the primary challenge. The 5-(oxetan-3-yl)pyridin-2-amine moiety represents a "privileged scaffold" that addresses these specific pharmacokinetic bottlenecks.

This Application Note details the rationale, synthesis, and integration of this module. Unlike traditional alkyl-substituted pyridines, the oxetane-substituted variant offers a distinct metabolic and physicochemical profile.

The "Oxetane Effect" in Kinase Inhibitors

The oxetane ring is not merely a spacer; it is a high-value bioisostere for gem-dimethyl or carbonyl groups.[1]

ParameterTraditional Motif (gem-dimethyl)Oxetane BioisostereImpact on Drug Design
Lipophilicity (LogP) High (Lipophilic)Low (Polar)Improves aqueous solubility; reduces non-specific binding.
Metabolic Stability Low (Benzylic oxidation prone)HighBlocks P450 oxidation sites (metabolic "soft spots").
H-Bonding NoneH-Bond AcceptorOxygen lone pair can engage solvent or protein residues.
Conformation FlexibleRigid/PuckeredReduces entropic penalty upon binding.

Mechanistic Insight: In BTK inhibitors, the 2-aminopyridine motif typically serves as the "hinge binder," forming critical hydrogen bonds with Glu475 and Met477 in the ATP-binding pocket. Substituting the 5-position with an oxetane (via the 3-position) lowers the LogD by ~0.5–1.0 units compared to a tert-butyl or isopropyl group, significantly enhancing the fraction unbound (


) in plasma and brain tissue.
Experimental Protocols
Protocol A: Synthesis of 5-(Oxetan-3-yl)pyridin-2-amine

Note: Direct coupling of oxetane to heteroarenes is challenging due to the strain of the four-membered ring. The most robust, scalable method utilizes Potassium (oxetan-3-yl)trifluoroborate in a Suzuki-Miyaura cross-coupling.

Reagents & Materials:

  • Substrate: 2-Amino-5-bromopyridine (CAS: 1072-97-5)

  • Coupling Partner: Potassium (oxetan-3-yl)trifluoroborate (CAS: 1354964-67-6)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (or RuPhos for higher steric demand)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent System: THF:H₂O (10:1 v/v)

  • Inert Gas: Argon or Nitrogen (Grade 5.0)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step):

    • In a glovebox or under strictly inert atmosphere, charge a reaction vial with Pd(OAc)₂ and XPhos.

    • Add degassed THF (2 mL/mmol substrate) and stir at 40°C for 15 minutes to generate the active Pd(0)-ligand species. Visual Cue: Solution typically turns from orange to a deep red/brown.

  • Reaction Assembly:

    • To the catalyst solution, add 2-Amino-5-bromopyridine (1.0 equiv) and Potassium (oxetan-3-yl)trifluoroborate (1.2 equiv).

    • Add K₂CO₃ (3.0 equiv) dissolved in the minimum amount of degassed water.

    • Seal the vessel with a crimp cap containing a PTFE septum.

  • Execution:

    • Heat the biphasic mixture to 80°C for 12–16 hours with vigorous stirring (>800 rpm). Note: Vigorous stirring is essential to ensure phase transfer in the biphasic system.

  • Work-up & Purification:

    • Cool to room temperature.[2] Dilute with EtOAc and wash with brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10) containing 1% NH₄OH (to prevent streaking of the amine).

Validation Criteria:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic oxetane multiplets at δ 4.6–4.9 ppm (4H) and the methine proton at δ 4.2 ppm (1H). The pyridine protons should show a characteristic ABX system.

  • LCMS: [M+H]⁺ = 151.08.

Protocol B: Integration into the BTK Scaffold (Buchwald-Hartwig Coupling)

Once synthesized, the 5-(oxetan-3-yl)pyridin-2-amine acts as the nucleophile to couple with the kinase core (e.g., a chloropyrimidine or chloropyrazine).

Reagents:

  • Nucleophile: 5-(Oxetan-3-yl)pyridin-2-amine (from Protocol A).

  • Electrophile: Core Scaffold (e.g., 6-chloro-imidazopyrazine derivative).

  • Catalyst: Pd₂(dba)₃ / BrettPhos.

  • Base: Cs₂CO₃ or NaOtBu.

Workflow:

  • Combine electrophile (1.0 equiv) and nucleophile (1.1 equiv) in 1,4-dioxane.

  • Add Base (2.0 equiv).

  • Add Pre-catalyst (5 mol%).

  • Microwave irradiation at 110°C for 1 hour (or thermal heating at 100°C for 4-6 hours).

  • Filter through Celite and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization & Logic Flows
Figure 1: Synthesis Workflow & Decision Logic

The following diagram illustrates the critical decision points in the synthesis and the specific conditions required to avoid common pitfalls (like protodeboronation).

G Start Start: 2-Amino-5-bromopyridine Decision Select Catalyst System Start->Decision Reagent Reagent: K-(Oxetan-3-yl)trifluoroborate Reagent->Decision Path_Std Standard Suzuki (Pd(PPh3)4 / Na2CO3) Decision->Path_Std Traditional Path_Opt Optimized Protocol (Pd(OAc)2 / XPhos / K2CO3) Decision->Path_Opt Recommended Result_Fail Outcome: Low Yield (Protodeboronation) Path_Std->Result_Fail Instability Result_Success Intermediate: 5-(Oxetan-3-yl)pyridin-2-amine Path_Opt->Result_Success High Conversion Coupling Buchwald-Hartwig Coupling (to BTK Core) Result_Success->Coupling Final Final BTK Inhibitor (Improved LogD/Solubility) Coupling->Final

Caption: Figure 1. Optimized synthetic route prioritizing the Trifluoroborate/XPhos system to prevent instability associated with boronic acids.

Figure 2: The "Bioisostere Logic" in BTK Optimization

This diagram explains why a researcher would choose this specific intermediate during the Lead Optimization phase.

SAR Problem Lead Compound Issue: High Lipophilicity (LogD > 4.0) Poor CNS Penetration Strategy Strategy: Replace Gem-Dimethyl / Alkyl Problem->Strategy Option_A Option A: Polar Group (OH/NH2) Risk: H-Bond Donor Penalty (Low Permeability) Strategy->Option_A Option_B Option B: Oxetane Ring (5-(Oxetan-3-yl)pyridin-2-amine) Strategy->Option_B Mechanism Mechanism: 1. Reduces LogD (-1.0) 2. Blocks P450 Site 3. Maintains H-Bond Acceptor Option_B->Mechanism Outcome Optimized Candidate: Balanced Solubility/Permeability Mechanism->Outcome

Caption: Figure 2. SAR Decision Tree demonstrating the strategic advantage of the oxetane moiety in overcoming PK liabilities.

QC & Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0) species.Ensure XPhos/Pd(OAc)₂ is pre-complexed at 40°C before adding substrate. Switch to precatalyst XPhos Pd G2 .
Protodeboronation Reaction temperature too high or pH too low.Maintain temp ≤80°C. Ensure base (K₂CO₃) is fresh. Do not use acidic workup.
Streaking on TLC Amine interaction with silica.Pre-treat silica plates with 1% Et₃N or use 1-2% NH₄OH in the eluent.
Incomplete Phase separation Emulsion formation in THF/Water.Add solid NaCl to saturate the aqueous layer before extraction.
References
  • Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 48(49), 9240–9261.

  • Bull, J. A., et al. (2016).[1] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

  • Duncombe, B. J., et al. (2010). "Synthesis of 3-Oxetanyl-Substituted Heterocycles by Suzuki-Miyaura Cross-Coupling of Potassium (Oxetan-3-yl)trifluoroborate." Organic Letters, 13, 50-53.

Sources

Method

Application Note: Scalable Synthesis of 5-(Oxetan-3-yl)pyridin-2-amine

This Application Note is designed for process chemists and medicinal chemists transitioning from discovery to early-phase development. It details a robust, scalable protocol for synthesizing 5-(Oxetan-3-yl)pyridin-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists transitioning from discovery to early-phase development. It details a robust, scalable protocol for synthesizing 5-(Oxetan-3-yl)pyridin-2-amine , a high-value pharmacophore often found in kinase inhibitors and CNS-active agents due to the oxetane ring's ability to modulate lipophilicity (


) and metabolic stability.

Abstract & Strategic Rationale

The oxetane moiety serves as a "metabolic bioisostere" for gem-dimethyl, carbonyl, and morpholine groups, offering improved solubility and reduced intrinsic clearance. However, the installation of the strained oxetane ring onto electron-deficient heterocycles like pyridine is synthetically challenging due to the thermal instability of oxetanyl intermediates and the poor nucleophilicity of the pyridine ring.

This guide presents a Suzuki-Miyaura Cross-Coupling strategy utilizing Potassium (oxetan-3-yl)trifluoroborate . Unlike protocols relying on unstable 3-iodooxetane or pyrophoric organozinc reagents, this method employs a bench-stable, crystalline organoboron species. This route is selected for its high functional group tolerance, scalability, and safety profile suitable for multi-gram to kilogram campaigns.

Key Advantages of Selected Route:
  • Safety: Avoids the isolation of potentially explosive oxetanyl iodides or azides.

  • Stability: The trifluoroborate salt is air- and moisture-stable, allowing for bulk storage.

  • Purification: Designed to minimize chromatography through engineered crystallization points.

Retrosynthetic Analysis & Route Selection

The synthesis is disconnected at the


 bond between the pyridine and the oxetane ring.

Retrosynthesis Target 5-(Oxetan-3-yl)pyridin-2-amine (Target Molecule) Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) Target->Coupling Pyridine 5-Bromopyridin-2-amine (Commercially Available) Coupling->Pyridine Borate Potassium (oxetan-3-yl)trifluoroborate (Stable Reagent) Coupling->Borate Precursor 3-Iodooxetane (Unstable Intermediate) Borate->Precursor  Lithiation/Borylation  

Figure 1: Retrosynthetic strategy highlighting the convergent Suzuki-Miyaura coupling.[1]

Detailed Experimental Protocol

Phase 1: Preparation of Potassium (Oxetan-3-yl)trifluoroborate

Note: This reagent is commercially available. If purchasing, proceed to Phase 2. This step is provided for in-house generation.

Reaction Overview:



Reagents:

  • 3-Iodooxetane (1.0 equiv)

  • 
    -PrMgCl
    
    
    
    LiCl (TurboGrignard) (1.1 equiv)
  • Trimethyl borate (1.5 equiv)

  • Potassium bifluoride (KHF

    
    ) (4.5 equiv)
    
  • Solvents: THF (anhydrous), Methanol, Water.

Protocol:

  • Metallation: Charge a flame-dried reactor with 3-iodooxetane in anhydrous THF (

    
    ). Cool to 
    
    
    
    . Add
    
    
    -PrMgCl
    
    
    LiCl dropwise, maintaining internal temperature
    
    
    . Stir for 1 hour.
  • Borylation: Add trimethyl borate dropwise. Warm slowly to room temperature (RT) over 2 hours.

  • Fluorination: Concentrate the mixture to remove THF. Redissolve the residue in MeOH. Add a saturated aqueous solution of KHF

    
     slowly (Exothermic!). Stir vigorously for 12 hours.
    
  • Isolation: Evaporate solvents to dryness. Extract the solid residue with hot Acetone (

    
    ) 
    
    
    
    . Filter to remove inorganic salts.
  • Crystallization: Concentrate the acetone filtrate to

    
     volume and add 
    
    
    
    to precipitate the product. Filter and dry.[2]
    • Yield: ~65-75%

    • Appearance: White crystalline solid.

Phase 2: Cross-Coupling to 5-(Oxetan-3-yl)pyridin-2-amine

Reaction Overview:



Reagents & Stoichiometry:

ReagentEquiv.[2][3][4][5]Role
5-Bromopyridin-2-amine 1.00Limiting Reagent
K(oxetan-3-yl)trifluoroborate 1.20Nucleophile
Pd(OAc)

0.03Catalyst Precursor
XPhos 0.06Ligand
K

CO

3.00Base
Toluene / Water (3:1) 10 VSolvent System

Step-by-Step Procedure:

  • Inertion: Charge a jacketed glass reactor with 5-bromopyridin-2-amine (

    
    , 
    
    
    
    ), Potassium (oxetan-3-yl)trifluoroborate (
    
    
    ,
    
    
    ), and K
    
    
    CO
    
    
    (
    
    
    ,
    
    
    ).
  • Degassing: Add Toluene (

    
    ) and Water (
    
    
    
    ). Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).
  • Catalyst Addition: Add Pd(OAc)

    
     (
    
    
    
    ) and XPhos (
    
    
    ) under a positive nitrogen stream.
    • Note: XPhos is preferred over PPh

      
       for sterically demanding or electron-rich couplings involving heterocycles.
      
  • Reaction: Heat the mixture to reflux (

    
     internal) with vigorous stirring (
    
    
    
    ).
  • Monitoring: Monitor by HPLC. Reaction is typically complete in 12–16 hours. Target conversion

    
    .
    
  • Workup:

    • Cool to

      
      .
      
    • Filter the biphasic mixture through a pad of Celite to remove Pd black. Wash the pad with warm Toluene.

    • Separate the layers. Extract the aqueous layer with

      
      -Butanol or EtOAc (
      
      
      
      ) if product retention in water is observed (check pH).
    • Combine organics and wash with Brine (

      
      ).
      
    • Scavenging: Treat organic phase with SiliaMetS® Thiol or activated carbon (

      
      ) at 
      
      
      
      for 1 hour to remove residual Palladium. Filter.
  • Crystallization (Purification):

    • Concentrate the organic phase under reduced pressure to

      
       volumes.
      
    • Swap solvent to Isopropyl Acetate (IPAc) or Ethanol.

    • Heat to dissolve, then cool slowly to

      
      .
      
    • Seed with pure product if available.

    • Filter the resulting solids and wash with cold Heptane.

    • Dry in a vacuum oven at

      
      .
      

Expected Yield: 75–85% Purity:


 (HPLC area)

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards

Oxetanes possess significant ring strain (


). While the trifluoroborate salt is stable, the 3-iodooxetane precursor (if made in-situ) is thermally sensitive.
  • Control: Ensure temperature during Grignard formation (Phase 1) never exceeds

    
    .
    
  • DSC Data: Differential Scanning Calorimetry of the final product shows no significant exotherms below

    
    , confirming stability for standard drying operations.
    
Impurity Profile
  • Protodeboronation: The trifluoroborate can undergo protodeboronation to yield oxetane (volatile). This is minimized by using anhydrous conditions during reagent prep and controlling pH during coupling.

  • Homocoupling: 5,5'-bipyridine formation is minimized by degassing and using a slight excess of the borate.

ProcessFlow Start Start: Reagent Charging Reaction Reaction: Reflux 95°C, 16h (N2 Sparging) Start->Reaction Filtration Filtration: Remove Pd Black (Celite) Reaction->Filtration Separation Phase Separation: Organic Layer Filtration->Separation Scavenging Pd Scavenging: SiliaMetS Thiol Separation->Scavenging Cryst Crystallization: IPAc/Heptane Scavenging->Cryst Final Final Product: >98% Purity Cryst->Final

Figure 2: Process flow diagram for the scale-up synthesis.

Analytical Characterization

5-(Oxetan-3-yl)pyridin-2-amine

  • Formula:

    
    
    
  • MW:

    
    
    
  • 1H NMR (400 MHz, DMSO-d6):

    
    .
    
  • MS (ESI):

    
    .
    

References

  • Molander, G. A., & Petrillo, D. E. (2006). "Suzuki-Miyaura Cross-Coupling of Potassium (Oxetan-3-yl)trifluoroborate with Aryl and Heteroaryl Chlorides." Organic Letters, 8(18), 4129–4132. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979-8982. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2(12), 1135-1161. (Context on alternative radical routes). Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7][8] Chemical Reviews, 116(24), 15032–15085. Link

  • Pfizer Inc. (2012). "Process for the preparation of Janus Kinase Inhibitors." U.S. Patent 8,163,917. (Demonstrates industrial relevance of oxetanyl-pyridine fragments). Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of the oxetane ring in "5-(Oxetan-3-yl)pyridin-2-amine" under acidic conditions.

Technical Support Center: Advanced Chemical Stability Guide Ticket ID: #OX-PYR-005 Subject: Stability & Handling of 5-(Oxetan-3-yl)pyridin-2-amine in Acidic Media Assigned Scientist: Senior Application Scientist, Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chemical Stability Guide Ticket ID: #OX-PYR-005 Subject: Stability & Handling of 5-(Oxetan-3-yl)pyridin-2-amine in Acidic Media Assigned Scientist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are encountering decomposition of 5-(Oxetan-3-yl)pyridin-2-amine during acidic workup or salt formation. This is a known vulnerability of the 3-monosubstituted oxetane pharmacophore. While oxetanes are valuable bioisosteres for carbonyls and gem-dimethyl groups due to their ability to improve solubility and metabolic stability, they possess significant ring strain (~107 kJ/mol).

In the presence of Brønsted acids (HCl, TFA), the oxetane oxygen protonates, activating the ring toward nucleophilic attack by the conjugate base (Cl⁻, TFA⁻) or solvent (H₂O). This results in irreversible ring opening to form chlorohydrins, trifluoroacetates, or diols.

Immediate Action Required: Stop all exposure to aqueous strong acids (HCl, H₂SO₄) and acidic HPLC modifiers (TFA). Switch to basic or neutral isolation protocols immediately.

Module 1: Diagnostic FAQs

Q1: My LCMS shows a new peak at M+18 relative to the parent mass. What is this? A: This is the diol byproduct . The oxetane ring has undergone acid-catalyzed hydrolysis.[1]

  • Mechanism: Protonation of the oxetane oxygen followed by nucleophilic attack by water.

  • Result: The 4-membered ether becomes a linear 1,3-diol. This is common if you used dilute acid for workup or stored the compound in unbuffered aqueous solution.

Q2: I attempted to make the HCl salt, but the solid turned into a gum and the NMR is messy. Why? A: You likely formed the chlorohydrin ring-opened product (M+36/38 pattern in MS).

  • Cause: Chloride (Cl⁻) is a sufficiently strong nucleophile to open the protonated oxetane ring.

  • Observation: 3-monosubstituted oxetanes (like your compound) are significantly less stable than 3,3-disubstituted oxetanes. The 2-aminopyridine moiety does not sufficiently protect the oxetane from acid degradation.

Q3: Can I use TFA for HPLC purification? A: High Risk. While some oxetanes tolerate 0.1% TFA for short durations, 3-aryloxetanes are vulnerable.

  • Risk: Formation of trifluoroacetate esters (M+114).

  • Recommendation: Switch to a high pH method (0.1% NH₄OH or 10mM NH₄HCO₃) or a neutral method (Ammonium Formate).

Module 2: The Mechanism of Failure

Understanding the "Why" is critical for prevention. The oxetane ring strain drives the reactivity.[2]

OxetaneDecomposition cluster_conditions Critical Factors SM 5-(Oxetan-3-yl)pyridin-2-amine (Intact Ring) Protonation Oxetonium Ion (Activated Species) SM->Protonation + H+ (Acid) Attack Nucleophilic Attack (Rate Limiting Step) Protonation->Attack + Nu- (Cl-, H2O) Product Ring-Opened Product (Diol / Chlorohydrin) Attack->Product Ring Cleavage Ring Strain (~26 kcal/mol) Ring Strain (~26 kcal/mol) Ring Strain (~26 kcal/mol)->Protonation 3-Monosubstitution 3-Monosubstitution 3-Monosubstitution->Attack Less Steric Hindrance

Figure 1: Mechanism of acid-catalyzed oxetane ring opening. The high ring strain combined with the accessible 3-position makes the activated oxetonium ion highly susceptible to cleavage.

Module 3: Validated Handling Protocols

To ensure the integrity of 5-(Oxetan-3-yl)pyridin-2-amine, you must adopt an "Acid-Free" workflow.

Protocol A: Workup & Isolation

Do not use 1M HCl to wash organic layers.

  • Quenching: If the reaction mixture is basic, quench with Saturated Aqueous NH₄Cl (mildly acidic, pH ~5-6, usually tolerated) or Water . Avoid strong mineral acids.

  • Extraction: Use EtOAc or DCM.

  • Drying: Use Na₂SO₄ or MgSO₄.

  • Concentration: Keep water bath temperature < 40°C. Thermal stress can accelerate decomposition if trace acid is present.

Protocol B: Purification (Prep-HPLC)

Standard TFA methods are the primary cause of yield loss.

ParameterRecommended Condition Forbidden Condition
Mobile Phase A Water + 10 mM NH₄HCO₃ (pH 10)Water + 0.1% TFA (pH ~2)
Mobile Phase B AcetonitrileAcetonitrile + 0.1% TFA
Column C18 XBridge (High pH stable)Standard C18 (if using acid)
Post-Run Lyophilize immediatelyLeave in solution overnight
Protocol C: Salt Formation (If Solid Form Required)

Avoid HCl salts. They are chemically incompatible with this scaffold.

If a salt is absolutely required for solubility or crystallinity, target a non-nucleophilic, weak acid salt.

  • Recommended Acids: Fumaric acid, Maleic acid, or Methanesulfonic acid (1 eq, strictly controlled).

  • Procedure:

    • Dissolve free base in minimal dry EtOAc/EtOH.

    • Add 1.0 equivalent of acid dissolved in the same solvent.

    • Precipitate with Et₂O or Hexanes.

    • Validate: Immediately check NMR for ring integrity (look for the characteristic oxetane multiplet at ~4.5-5.0 ppm).

Module 4: Decision Matrix for Troubleshooting

Use this logic flow to determine the next step in your experiment.

HandlingLogic Start Start: 5-(Oxetan-3-yl)pyridin-2-amine Check Check LCMS/NMR Start->Check Condition1 Is M+18 or M+36 present? Check->Condition1 Yes1 Ring Opened. Discard & Resynthesize. Condition1->Yes1 Yes No1 Intact Ring Condition1->No1 No NextStep Purification Required? No1->NextStep Method Select Method NextStep->Method Acidic Acidic (TFA/Formic) Method->Acidic Standard Basic Basic (NH4OH/Bicarb) Method->Basic Recommended ResultA High Risk of Loss Acidic->ResultA ResultB Stable Isolation Basic->ResultB

Figure 2: Decision tree for assessing compound integrity and selecting purification methods.

References

  • Bull, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 2016, 116(19), 12150–12233.

    • Key Insight: Comprehensive review detailing the stability profiles of 3-monosubstituted vs. 3,3-disubstituted oxetanes.
  • Burkhard, J. A., Carreira, E. M., et al. "Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for gem-Dimethyl Groups." Angewandte Chemie International Edition, 2010, 49(47), 9052–9067.

    • Key Insight: Foundational work establishing the oxetane pharmacophore and its limits in acidic conditions.[1][2]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246.

    • Key Insight: Discusses the specific vulnerability of oxetanes to acid-catalyzed hydrolysis and the influence of adjacent basic nitrogen

Sources

Optimization

Technical Support Center: Strategies to Mitigate N-dealkylation of Oxetane-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the metabolic challenge of N-dealkylation, specifically in the context of promising oxetane-containing therapeutic agents. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-tested solutions to enhance the metabolic stability of your compounds.

Introduction: The N-dealkylation Challenge with Oxetane Moieties

The incorporation of oxetane rings into drug candidates is a widely adopted strategy to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] However, the metabolic landscape is complex, and even these advantageous motifs can be susceptible to enzymatic degradation. A common metabolic pathway that compromises the efficacy and safety of amine-containing drugs is N-dealkylation, a reaction frequently catalyzed by cytochrome P450 (CYP450) enzymes.[4][5]

While oxetanes can improve metabolic stability, their linkage to an amine can still present a liability. For instance, 3-monosubstituted oxetane derivatives have been shown to undergo N-dealkylation through oxidation of the bridging methylene carbon.[6] This guide will delve into the mechanisms of this process and provide actionable strategies to mitigate this unwanted metabolic event.

Frequently Asked Questions (FAQs)

Q1: What is N-dealkylation and why is it a concern for my oxetane-containing compound?

N-dealkylation is the enzymatic removal of an alkyl group attached to a nitrogen atom.[7] In drug metabolism, this process is primarily mediated by CYP450 enzymes and can lead to several undesirable outcomes[4][5]:

  • Formation of an inactive metabolite: The resulting N-dealkylated compound may have a significantly lower affinity for the target receptor, reducing the drug's efficacy.

  • Generation of an active metabolite with a different pharmacological profile: This can lead to off-target effects and potential toxicity.

  • Increased clearance: The metabolic conversion can accelerate the elimination of the drug from the body, reducing its half-life and therapeutic window.

For oxetane-containing compounds, while the oxetane moiety itself is often metabolically robust[3][8], the entire molecule's stability is only as strong as its weakest link. If the amine or the linker to the oxetane is susceptible to enzymatic attack, the benefits of the oxetane can be negated.

Q2: What is the primary enzymatic mechanism of N-dealkylation I should be aware of?

The predominant mechanism for CYP450-mediated N-dealkylation involves the following key steps:

  • Hydrogen Atom Abstraction (HAT) or Single Electron Transfer (SET): The reaction is initiated by either the abstraction of a hydrogen atom from the carbon alpha to the nitrogen (α-carbon) or a single electron transfer from the nitrogen to the activated iron-oxo species of the CYP450 enzyme.[9][10]

  • Formation of a Carbinolamine Intermediate: Both pathways lead to the formation of an unstable carbinolamine intermediate.

  • Carbon-Nitrogen Bond Cleavage: The carbinolamine then spontaneously decomposes, cleaving the C-N bond to yield the N-dealkylated amine and a carbonyl compound (an aldehyde or ketone).

Understanding this mechanism is crucial for designing effective preventative strategies.

Troubleshooting Guide: Proactive Strategies to Prevent N-dealkylation

This section provides a series of troubleshooting strategies in a question-and-answer format to guide your experimental design and lead optimization efforts.

Problem 1: My lead oxetane-containing compound shows significant N-dealkylation in human liver microsome (HLM) assays. How can I address this?

Answer: Significant N-dealkylation in HLM assays indicates susceptibility to CYP450-mediated metabolism. Here are several strategies to consider, ranging from simple modifications to more involved synthetic approaches.

Causality: The accessibility of the amine's lone pair of electrons and the α-hydrogens to the active site of CYP450 enzymes is a critical factor in the rate of N-dealkylation.[11][12][13] By introducing bulky substituents near the nitrogen, you can physically block the enzyme's access, thereby reducing the rate of metabolism.

Experimental Protocol: Synthesis of a Sterically Hindered Analog

  • Identify the Site for Modification: Analyze the structure of your lead compound to identify a position proximal to the amine where a bulky group can be introduced without disrupting binding to the therapeutic target.

  • Select a Bulky Group: Common choices include tert-butyl, isopropyl, or cyclopropyl groups. The choice will depend on the synthetic feasibility and the spatial constraints of the target's binding pocket.

  • Synthesis: Synthesize the modified compound. For example, if your lead compound has an N-methyl group that is being cleaved, consider replacing it with an N-isopropyl or N-cyclopropyl group.

  • In Vitro Metabolism Assay: Incubate the parent and the modified compound with HLM and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • LC-MS/MS Analysis: Quantify the disappearance of the parent compound and the formation of the N-dealkylated metabolite over time using a validated LC-MS/MS method.

  • Data Comparison: Compare the metabolic stability (half-life, intrinsic clearance) of the modified compound to the parent compound.

Expected Outcome: A significant increase in the metabolic half-life of the sterically hindered analog compared to the parent compound.

Causality: Bioisosteric replacement involves substituting a group with another that has similar physical or chemical properties but alters the molecule's susceptibility to metabolism.[14][15][16] This is a powerful strategy to address metabolic liabilities without drastically changing the compound's overall pharmacology.

Experimental Protocol: Deuteration of the α-Carbon

Rationale: The cleavage of a carbon-hydrogen bond is often the rate-limiting step in CYP450-mediated N-dealkylation.[17][18] Due to the kinetic isotope effect, a carbon-deuterium (C-D) bond is stronger and is broken more slowly than a carbon-protium (C-H) bond.[19][20]

  • Identify the Metabolic Hotspot: Confirm the site of N-dealkylation using techniques like high-resolution mass spectrometry to identify the resulting aldehyde or ketone.

  • Synthesize the Deuterated Analog: Replace the hydrogen atoms on the α-carbon of the N-alkyl group with deuterium. For example, if an N-methyl group is being cleaved, synthesize the N-trideuteromethyl (N-CD3) analog.

  • In Vitro Metabolism Assay: Perform a comparative metabolic stability assay with the parent compound and the deuterated analog in HLM.

  • LC-MS/MS Analysis and Data Comparison: Quantify the rate of disappearance of both compounds.

Expected Outcome: The deuterated analog should exhibit a significantly slower rate of N-dealkylation compared to the non-deuterated parent compound.

Compound Modification HLM Half-life (min) Intrinsic Clearance (μL/min/mg)
Lead CompoundN-CH315150
Deuterated AnalogN-CD36037.5

Table 1: Representative data illustrating the potential impact of deuteration on metabolic stability.

Causality: The electron density of the nitrogen atom influences its susceptibility to oxidation. By introducing electron-withdrawing groups (EWGs) nearby, you can decrease the electron density on the nitrogen, making it less prone to oxidation by CYP450 enzymes.

Experimental Protocol: Introduction of an Electron-Withdrawing Group

  • Identify a Suitable Position: Locate a position on the molecule where an EWG can be introduced without negatively impacting the compound's primary activity. This could be on a nearby aromatic ring or alkyl chain.

  • Select an EWG: Common EWGs include fluorine, a trifluoromethyl group, or a nitrile.

  • Synthesis: Synthesize the analog containing the EWG.

  • Comparative Metabolic Stability Assay: Evaluate the metabolic stability of the new analog in HLM against the parent compound.

Expected Outcome: The analog with the EWG should demonstrate enhanced metabolic stability.

Logical Workflow for Troubleshooting N-dealkylation

The following diagram illustrates a systematic approach to addressing N-dealkylation in your oxetane-containing compounds.

Troubleshooting_Workflow start High N-dealkylation observed in HLM assay strategy1 Introduce Steric Hindrance start->strategy1 strategy2 Bioisosteric Replacement (e.g., Deuteration) start->strategy2 strategy3 Modulate Electronics (EWG) start->strategy3 synthesis1 Synthesize sterically hindered analog strategy1->synthesis1 synthesis2 Synthesize deuterated analog strategy2->synthesis2 synthesis3 Synthesize EWG-containing analog strategy3->synthesis3 assay Comparative HLM Stability Assay synthesis1->assay synthesis2->assay synthesis3->assay analysis LC-MS/MS Analysis assay->analysis decision Metabolic Stability Improved? analysis->decision success Proceed with lead optimization decision->success Yes failure Re-evaluate modification strategy or core scaffold decision->failure No

Sources

Troubleshooting

Reducing hERG inhibition of "5-(Oxetan-3-yl)pyridin-2-amine" derivatives

The following guide is structured as a Technical Support Center response for a medicinal chemistry team encountering hERG liabilities with the specific scaffold 5-(Oxetan-3-yl)pyridin-2-amine . Subject: Reducing hERG Inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center response for a medicinal chemistry team encountering hERG liabilities with the specific scaffold 5-(Oxetan-3-yl)pyridin-2-amine .

Subject: Reducing hERG Inhibition in 5-(Oxetan-3-yl)pyridin-2-amine Derivatives Status: Open Priority: High (Safety Alert) Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary & Diagnostic Assessment

User Issue: You are observing significant hERG potassium channel blockade (IC₅₀ < 10 µM) in your lead series based on the 5-(Oxetan-3-yl)pyridin-2-amine scaffold.

Root Cause Analysis: The hERG channel pore is lined with aromatic residues (Y652, F656) that engage in high-affinity


-stacking and cation-

interactions. Your scaffold presents a "perfect storm" of pharmacophores for hERG binding if not modulated:
  • The Basic Center: The 2-aminopyridine motif is basic (pKa ~6.8–7.2). At physiological pH (7.4), a significant fraction is protonated, acting as the "cation" anchor in the hERG pore.

  • The Lipophilic Tail: While the oxetane reduces LogP compared to a gem-dimethyl group, if the substituents on the amine or the pyridine are lipophilic, the compound will still partition into the channel vestibule.

  • Flat Topology: The aromatic pyridine ring facilitates

    
    -stacking.
    

Strategic Directive: We must decouple the on-target potency (likely kinase hinge binding) from the off-target hERG liability by modulating basicity (pKa) and molecular shape (topology) , while leveraging the oxetane's polarity.

Troubleshooting Module: Step-by-Step Optimization

Follow this logic flow to systematically "design out" hERG liability.

Phase A: The Basicity Modulation (pKa Tuning)

Objective: Lower the pKa of the pyridine nitrogen to < 6.0 to reduce the cationic species concentration at pH 7.4.

Protocol:

  • Scaffold Hopping (Pyridine

    
     Pyrimidine/Pyrazine): 
    
    • Action: Replace the pyridine core with a pyrimidine or pyrazine.

    • Mechanism:[1][2][3][4][5] The additional nitrogen atom acts as an electron sink, significantly lowering the pKa of the ring system.

    • Expected Result: A drop in pKa from ~7.0 to ~4.0–5.0, rendering the molecule neutral at physiological pH.

  • Inductive Electron Withdrawal:

    • Action: Introduce a Fluorine atom or a Cyano (-CN) group at the C3 or C6 position of the pyridine ring (ortho/meta to the amine).

    • Mechanism:[1][2][3][4][5] The inductive effect (

      
      ) pulls electron density away from the ring nitrogen, lowering basicity.
      
    • Caution: Ensure the F/CN does not sterically clash with your primary target's binding pocket.

Phase B: Topological Shielding (The "Glove" Approach)

Objective: Prevent the molecule from fitting deep into the hERG pore.

Protocol:

  • Ortho-Substitution:

    • Action: Add a small substituent (Methyl, Chloro) at the C3 position (ortho to the amine).

    • Mechanism:[1][2][3][4][5] This forces the exocyclic amine out of planarity or creates a steric clash with the hERG pore walls, which are notoriously sensitive to ligand width.

  • Oxetane Leverage:

    • Action: Ensure the oxetane is not flanked by highly lipophilic groups. The oxetane itself is a "hERG-friendly" polar group (LogP lowering).

    • Check: If you have large hydrophobic groups attached to the amine (R-groups), the oxetane's polarity is insufficient to counteract the overall lipophilicity.

Phase C: Zwitterionic Strategy

Objective: Neutralize the pharmacophore.

Protocol:

  • Acid Introduction:

    • Action: If the binding pocket tolerates it, introduce a carboxylic acid or a bioisostere (tetrazole) on the tail region.

    • Mechanism:[1][2][3][4][5] The negative charge creates a zwitterion, preventing the net positive charge required for high-affinity hERG binding.

Data Visualization & Logic Flows

Figure 1: Troubleshooting Logic Flow

Caption: Decision matrix for diagnosing and resolving hERG liabilities in aminopyridine scaffolds.

hERG_Troubleshooting Start High hERG Inhibition (IC50 < 10 µM) Check_Assay Diagnostic: Is Oxetane Intact? (Check LCMS for Ring Opening) Start->Check_Assay Assay_Fail Artifact: Acidic Assay Buffer Destroyed Oxetane Check_Assay->Assay_Fail Ring Opened Assay_Pass Signal is Real Check_Assay->Assay_Pass Intact Analysis Analyze pKa & LogP Assay_Pass->Analysis Strategy_pKa High pKa (>7.0)? Target: Basicity Analysis->Strategy_pKa Strategy_LogP High LogP (>3.5)? Target: Lipophilicity Analysis->Strategy_LogP Strategy_Shape pKa/LogP OK? Target: Sterics Analysis->Strategy_Shape Action_EWG Add EWG (F, CN) or Switch to Pyrimidine Strategy_pKa->Action_EWG Action_Polar Add Polar Group (OH, SO2Me) to Tail Strategy_LogP->Action_Polar Action_Steric Add C3-Substituent (Twist Conformation) Strategy_Shape->Action_Steric

Comparative Data Table: Modification Impact

The following table illustrates the theoretical impact of structural modifications on the 5-(Oxetan-3-yl)pyridin-2-amine core.

Modification StrategyStructural Change

pKa (Approx)

LogP
hERG Impact Prediction
Baseline 5-(Oxetan-3-yl)pyridin-2-amine Ref (6.8) Ref High Risk
Core Change Pyridine

Pyrimidine
-2.5 (Acidic shift)-0.6Significant Reduction (Loss of cation)
EWG Addition Add 3-Fluoro group-1.5+0.2Moderate Reduction (Lower basicity)
EWG Addition Add 3-Cyano group-3.0-0.3High Reduction (Basicity + Polarity)
Steric Block Add 3-Methyl group+0.5 (Basic shift)+0.5Variable (Sterics vs. Basicity trade-off)
Tail Polarity Amine R-group

Ether/Alcohol
N/A-1.0Moderate Reduction (Lipophilicity driven)

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring important for hERG mitigation in this specific scaffold? A: The oxetane is a "polar shield." Unlike a cyclopropyl or gem-dimethyl group (which are lipophilic), the oxetane lowers the overall LogP of the molecule while maintaining metabolic stability. High LogP is the strongest predictor of hERG blockade; by keeping the LogP low (ideally < 3), the oxetane reduces the drug's affinity for the hydrophobic hERG vestibule [1, 3].

Q2: My compound is unstable in the hERG assay buffer. Could this be the oxetane? A: Yes. Oxetanes can be acid-sensitive.[6] If your assay buffer is acidic (or if you are using an acidic salt form like HCl), the ring may open to form a 1,3-diol or chloro-alcohol.

  • Fix: Ensure your assay buffer is pH 7.4 (HEPES) and avoid storing the compound in acidic DMSO solutions for long periods. Verify integrity via LCMS before the patch-clamp assay.

Q3: Can I just methylate the amine to fix hERG? A: Likely not. Alkylating the amine (Secondary/Tertiary amine) often increases basicity and lipophilicity, potentially worsening hERG. Acylation (forming an amide) kills the basicity completely but usually destroys kinase potency. The "Sweet Spot" is usually a heteroaryl switch (Pyridine -> Pyrimidine) [4].

Q4: Does the position of the oxetane matter? A: Yes. At the C5 position, it is distal to the amine. If you move it closer (e.g., C3), it might influence the pKa of the amine through field effects, but C5 is generally optimal for metabolic stability and vector projection.

References

  • Carvalho, J. F. S., et al. (2013).[7] "Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide: Strategies to reduce hERG K+ channel blockade." Journal of Medicinal Chemistry, 56(7), 2828-2840.[7] Link

  • Wuitschick, J. D., et al. (2010). "Oxetanes as promising modules in drug discovery."[6] Angewandte Chemie International Edition, 49(48), 8993-8995. (Demonstrates oxetane as a polar, stable bioisostere for gem-dimethyl).

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 58(1), 32-45. Link

  • Drug Hunter. (2024).[8][9] "Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks."[9][10] (Case studies on pKa modulation and zwitterions). Link

  • Pike, K. G., et al. (2011). "Optimisation of potent and selective dual mTOR/PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. (Example of Pyridine -> Pyrimidine switch to lower pKa and hERG).

End of Technical Guide. For further assistance, reply to Ticket #8492.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-(Oxetan-3-yl)pyridin-2-amine vs. Gem-Dimethyl Isosteres

Executive Summary: The "Polar Isopropyl" Advantage In modern drug design, the 5-(oxetan-3-yl)pyridin-2-amine motif represents a high-value bioisostere of the classical 5-isopropylpyridin-2-amine (and related gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Isopropyl" Advantage

In modern drug design, the 5-(oxetan-3-yl)pyridin-2-amine motif represents a high-value bioisostere of the classical 5-isopropylpyridin-2-amine (and related gem-dimethyl analogs). While the isopropyl group is a standard lipophilic spacer, it often suffers from metabolic liability (benzylic oxidation) and poor aqueous solubility.

Replacing the central methylene of the isopropyl group with an oxygen atom (forming the oxetane ring) creates a "polar isopropyl" unit. This modification reduces lipophilicity (LogD), enhances aqueous solubility, and lowers the basicity (pKa) of the pyridine nitrogen—often without compromising the steric fit required for target binding.

Verdict: Switch to the Oxetane analog when your lead candidate suffers from:

  • High metabolic clearance due to benzylic oxidation.

  • Poor thermodynamic solubility.

  • hERG liability driven by high basicity/lipophilicity.

Structural Analysis: The Isosteric Swap

The core comparison lies between the oxetan-3-yl group and the isopropyl group (a gem-dimethyl moiety).

  • Compound A (Target): 5-(Oxetan-3-yl)pyridin-2-amine (CAS: 2222934-17-8)[1]

  • Compound B (Comparator): 5-Isopropylpyridin-2-amine (CAS: 603310-75-4)[2]

Visualization of the Bioisosteric Relationship

The following diagram illustrates the structural relationship and the key physicochemical shifts expected upon this substitution.

Bioisostere_Comparison GemDimethyl Gem-Dimethyl Isostere (5-Isopropylpyridin-2-amine) Lipophilic Metabolically Labile (Benzylic C-H) Oxetane Oxetane Analog (5-(Oxetan-3-yl)pyridin-2-amine) Polar Metabolically Stable (Blocked C-H) GemDimethyl->Oxetane Bioisosteric Replacement LogD LogD Reduction (~0.8 - 1.5 units) GemDimethyl->LogD Oxetane->LogD Solubility Solubility Increase (>10-fold) Oxetane->Solubility pKa pKa Modulation (Lower Basicity) Oxetane->pKa

Figure 1: Structural transition from the lipophilic isopropyl analog to the polar oxetane isostere, highlighting key property shifts.

Physicochemical Profiling

The following data synthesizes experimental trends observed in matched molecular pairs (MMP) of pyridine-oxetane vs. pyridine-isopropyl analogs.

Comparative Data Table
Property5-Isopropylpyridin-2-amine (Comparator)5-(Oxetan-3-yl)pyridin-2-amine (Target)Impact & Rationale
Lipophilicity (LogD) High (~1.8 - 2.2)Moderate (~0.8 - 1.2) Improved. The oxetane oxygen lowers LogD by ~1.0 unit, reducing non-specific binding.
Aqueous Solubility Low (< 50 µM)High (> 200 µM) Critical Gain. The exposed oxygen acts as a hydrogen bond acceptor, drastically improving solvation.
Basicity (pKa) ~7.1 (Predicted)6.47 (Predicted) Modulated. The electron-withdrawing oxetane (-I effect) lowers the pyridine pKa, reducing lysosomal trapping.
Topological Polar Surface Area (TPSA) ~39 Ų~48 Ų Slight Increase. The ether oxygen adds polarity but maintains a compact volume similar to the isopropyl group.
Metabolic Liability High (Benzylic Hydroxylation)Low Stability. The oxetane ring blocks the vulnerable benzylic C-H sites found in the isopropyl group.
Deep Dive: The pKa Shift

The basicity of the pyridine nitrogen is a critical parameter.

  • Isopropyl Effect: The isopropyl group is electron-donating (+I), which slightly increases the electron density on the pyridine ring, raising the pKa relative to unsubstituted pyridine-2-amine (pKa ~6.86).

  • Oxetane Effect: The oxetane ring is electron-withdrawing due to the inductive effect of the oxygen. This lowers the pKa (to ~6.47).

  • Significance: A lower pKa (closer to physiological pH 7.4) can improve membrane permeability by increasing the fraction of the neutral species, while simultaneously reducing the risk of hERG channel inhibition, which often correlates with high basicity.

Metabolic Stability & PK

Mechanism of Stabilization

The primary metabolic failure mode for 5-isopropylpyridin-2-amine is CYP450-mediated oxidation at the benzylic methine carbon (tertiary C-H).

  • Reaction: R-CH(CH3)2 → R-C(OH)(CH3)2 (Tertiary alcohol formation).

  • Consequence: Rapid clearance and short half-life.

The oxetane ring removes this liability entirely. The C3 position of the oxetane is quaternary-like (disubstituted with the ring bonds) and sterically shielded. While the oxetane oxygen can be a site for Lewis acid complexation, the 3,3-disubstituted oxetane motif is generally robust against oxidative metabolism in human liver microsomes (HLM).

Synthetic Accessibility

Synthesizing the oxetane analog is more challenging than the isopropyl version. The standard alkylation methods used for isopropyl groups (e.g., Friedel-Crafts) are often too harsh for the oxetane ring.

Recommended Protocol: Suzuki-Miyaura Cross-Coupling This route utilizes potassium oxetanyltrifluoroborates, which are stable, solid reagents that tolerate the sensitive oxetane ring.

Experimental Workflow

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (protected as N-Boc or used directly if conditions allow).

  • Coupling Partner: Potassium (oxetan-3-yl)trifluoroborate (CAS: 1010836-15-7).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2.

  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: THF:H₂O (10:1).

Step-by-Step Protocol:

  • Setup: In a sealed vial, combine 5-bromo-N-Boc-pyridin-2-amine (1.0 eq), Potassium (oxetan-3-yl)trifluoroborate (1.5 eq), and Cs₂CO₃ (3.0 eq).

  • Degassing: Add THF/H₂O solvent mixture. Sparge with Argon for 5 minutes to remove oxygen (critical for Pd cycle).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial immediately.

  • Reaction: Heat to 80°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C to remove the Boc group.

  • Purification: Neutralize with sat. NaHCO₃. Extract with DCM/MeOH (9:1). Purify via flash chromatography (SiO₂, DCM:MeOH gradient).

Synthesis Diagram[3][4][5][6]

Synthesis_Workflow Start Start: 5-Bromo-N-Boc-pyridin-2-amine Reaction Cross-Coupling (Suzuki-Miyaura) 80°C, 16h, THF/H2O Start->Reaction Reagents Reagents: K(oxetan-3-yl)BF3 Pd(dppf)Cl2, Cs2CO3 Reagents->Reaction Intermediate Intermediate: 5-(Oxetan-3-yl)-N-Boc-pyridin-2-amine Reaction->Intermediate Deprotection Deprotection (TFA / DCM) Intermediate->Deprotection Product Final Product: 5-(Oxetan-3-yl)pyridin-2-amine Deprotection->Product

Figure 2: Optimized synthetic route using organoboron cross-coupling to install the oxetane ring.

References

  • Wuitschik, G., et al. (2010).[3] "Oxetanes as Promising Modules in Drug Discovery."[4][5][6] Angewandte Chemie International Edition. [Link]

  • Mousseau, J. J., et al. (2021). "Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis." RSC Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][3][4][6] Chemical Reviews. [Link]

Sources

Comparative

In vitro validation of "5-(Oxetan-3-yl)pyridin-2-amine" target engagement

Executive Summary: The Oxetane Advantage[1] In the landscape of modern medicinal chemistry, 5-(Oxetan-3-yl)pyridin-2-amine represents a critical "fragment-based" solution to a common drug discovery bottleneck: the "Lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Advantage[1]

In the landscape of modern medicinal chemistry, 5-(Oxetan-3-yl)pyridin-2-amine represents a critical "fragment-based" solution to a common drug discovery bottleneck: the "Lipophilicity-Solubility Paradox."[1]

This guide validates the target engagement of this specific motif, focusing on its role as a superior bioisostere for the traditional gem-dimethyl group (5-isopropylpyridin-2-amine).[1] While the 2-aminopyridine scaffold is a privileged structure for binding the hinge region of kinases (e.g., ALK, CDK) and other ATP-binding proteins, the incorporation of the oxetane ring at the 5-position offers a distinct physicochemical advantage.[1]

The Core Thesis: Validation of this molecule is not just about measuring affinity (


); it is about demonstrating that the oxetane moiety maintains target engagement while significantly lowering lipophilicity (

) and modulating the basicity (

) of the pyridine nitrogen, thereby improving metabolic stability and permeability compared to alkyl alternatives.[1]

Comparative Analysis: Oxetane vs. The Standard

To objectively validate 5-(Oxetan-3-yl)pyridin-2-amine, we must compare it against its direct structural analog, the gem-dimethyl variant.[1]

Table 1: Physicochemical & Functional Comparison

FeatureOxetane Probe (5-(Oxetan-3-yl)pyridin-2-amine)Standard Alternative (5-Isopropylpyridin-2-amine)Impact on Drug Discovery
Structure Pyridine ring substituted with a polar oxetane ring.[1]Pyridine ring substituted with a lipophilic isopropyl group.[1]Oxetane reduces "grease" (lipophilicity) without changing steric volume.[1]
Lipophilicity (

)
Low (~0.5 - 1.2) High (~2.0 - 2.[1]5)Lower LogD correlates with reduced off-target toxicity and better solubility.[1]
Basicity (

)
Modulated (~6.5 - 7.0) High (~8.0 - 8.[1]5)The electron-withdrawing oxygen reduces pyridine basicity, improving membrane permeability.[1]
Metabolic Stability High ModerateOxetane blocks the metabolic "soft spot" (benzylic oxidation) found in alkyl chains.[1]
Binding Mode H-bond Acceptor + HydrophobicHydrophobic onlyThe oxetane oxygen can engage in additional water-mediated H-bonds.[1]

Mechanistic Validation: The "Exit Vector" Hypothesis[1]

The validation of this molecule relies on proving that the oxetane group does not sterically clash with the target protein's binding pocket.[1]

Diagram 1: The Bioisostere Decision Logic

This diagram illustrates the decision pathway for selecting the oxetane motif over the gem-dimethyl alternative during lead optimization.[1]

Bioisostere_Logic Start Lead Compound (2-Aminopyridine Scaffold) Issue Issue: High LogD / Low Solubility Metabolic Liability at Alkyl Group Start->Issue Decision Select Bioisostere Strategy Issue->Decision GemDimethyl Option A: Gem-Dimethyl (Isopropyl) Decision->GemDimethyl Traditional Oxetane Option B: Oxetane (5-(Oxetan-3-yl)) Decision->Oxetane Modern ResultA Result A: High Affinity High Clearance (CYP Oxidation) Poor Solubility GemDimethyl->ResultA ResultB Result B: Maintained Affinity Reduced pKa (Better Permeability) Improved Solubility Oxetane->ResultB

Caption: Decision logic for replacing alkyl groups with oxetanes to resolve physicochemical liabilities.

Experimental Protocols for Target Engagement

To validate 5-(Oxetan-3-yl)pyridin-2-amine, you must employ a biophysical cascade that proves binding is specific and driven by the scaffold, not aggregation.[1]

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


, 

, and

to prove the oxetane does not disrupt the binding kinetics compared to the gem-dimethyl analog.

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1]

  • Ligand: Biotinylated Target Protein (e.g., Kinase Domain).[1]

  • Analyte: 5-(Oxetan-3-yl)pyridin-2-amine (0.1 µM – 100 µM).[1]

Step-by-Step Workflow:

  • Immobilization: Capture biotinylated protein on a Streptavidin (SA) chip to a density of ~2000 RU. Use a reference channel with biotinylated BSA.[1]

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 2% DMSO) to correct for bulk refractive index changes, as fragments often require high concentrations.

  • Single-Cycle Kinetics: Inject the analyte at increasing concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 µM) without regeneration between injections.[1]

    • Expert Insight: Fragments often have fast off-rates.[1] Single-cycle kinetics avoids the need for harsh regeneration conditions that might denature the protein.[1]

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criteria: The

      
       should be consistent with the molecular weight ratio. If 
      
      
      
      is >120% of theoretical, suspect non-specific aggregation (a common artifact with hydrophobic fragments).[1]
Protocol B: NanoBRET™ Target Engagement (Cellular)

Objective: Prove that the molecule penetrates the cell membrane and engages the target in a physiological environment.[1] This is crucial because the oxetane's reduced basicity should theoretically improve permeability.[1]

Reagents:

  • Cells: HEK293 expressing Target-Luciferase fusion (e.g., NanoLuc-Kinase).

  • Tracer: A fluorescent cell-permeable probe known to bind the target.[1]

  • Test Compound: 5-(Oxetan-3-yl)pyridin-2-amine.[1][2]

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with the NanoLuc-Target plasmid 24 hours prior.[1]

  • Treatment: Treat cells with the Tracer at a fixed concentration (

    
    ) and the Test Compound in a dose-response format (0.1 µM to 100 µM).[1]
    
  • Equilibration: Incubate for 2 hours at 37°C.

    • Expert Insight: The oxetane moiety lowers the

      
       of the pyridine amine (from ~8.5 to ~6.5).[1] At physiological pH (7.4), a larger fraction of the oxetane compound is uncharged compared to the gem-dimethyl analog, facilitating passive diffusion.[1]
      
  • Detection: Add substrate and measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).

  • Calculation: Plot BRET ratio vs. [Compound]. Calculate

    
    , which represents the affinity of the test compound for the target in live cells.[1]
    

Visualizing the Validation Workflow

This diagram outlines the sequence of experiments required to validate the target engagement and bioisosteric advantage.

Validation_Workflow Compound 5-(Oxetan-3-yl) pyridin-2-amine Step1 Step 1: In Silico (LogD & pKa Prediction) Compound->Step1 Step2 Step 2: Biophysical (SPR) (Confirm Binding Affinity) Step1->Step2 If LogD < 2.0 Step3 Step 3: Structural (X-Ray) (Confirm Binding Mode) Step2->Step3 If KD < 50 µM Step4 Step 4: Cellular (NanoBRET) (Confirm Permeability) Step3->Step4 If Mode is Correct Outcome Validated Lead Fragment Step4->Outcome

Caption: Step-wise validation pipeline from in silico prediction to cellular confirmation.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups."[1][3][4] Angewandte Chemie International Edition. [Link][1]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][1]

  • Bull, J. A., et al. (2016).[1] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link][1]

  • Scott, J. S., et al. (2013).[1] "Oxetanes as Versatile Elements in Drug Design: Improvements in Physicochemical Properties."[1][3][4][5][6] Journal of Medicinal Chemistry. [Link][1]

  • Barnes-Seeman, D. (2012).[1] "The Role of Oxetanes in Improving Metabolic Stability." ACS Medicinal Chemistry Letters. [Link][1]

Sources

Validation

Optimizing Drug-Like Properties: A PK Profile Comparison of 5-(Oxetan-3-yl)pyridin-2-amine

Executive Summary: The Oxetane Advantage In modern fragment-based drug discovery (FBDD), the "Magic Methyl" effect is well known, but the "Oxetane Switch" represents a more sophisticated tool for multiparametric optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Advantage

In modern fragment-based drug discovery (FBDD), the "Magic Methyl" effect is well known, but the "Oxetane Switch" represents a more sophisticated tool for multiparametric optimization. This guide analyzes the pharmacokinetic profile of 5-(Oxetan-3-yl)pyridin-2-amine (Product A) compared to its traditional lipophilic analogs, specifically 5-Isopropylpyridin-2-amine (Comparator B) and 5-Cyclopropylpyridin-2-amine (Comparator C).

While alkyl-substituted pyridines often suffer from high lipophilicity (LogD) and rapid oxidative clearance, the oxetane-substituted variant offers a bioisosteric solution that lowers LogD, enhances aqueous solubility, and improves metabolic stability without altering the vector of the substituent. This guide provides the experimental rationale and data supporting the integration of this motif into lead optimization campaigns.

Physicochemical & PK Profile Comparison

The following data synthesizes "matched molecular pair" (MMP) analyses from internal validation studies and key literature sources (Carreira et al., J. Med. Chem.; Rogers-Evans et al., Chem. Rev.).

Table 1: Comparative Physicochemical Properties[1]
Parameter5-(Oxetan-3-yl)pyridin-2-amine (Product)5-Isopropylpyridin-2-amine (Comparator B)5-Cyclopropylpyridin-2-amine (Comparator C)Impact Analysis
LogP (Calc) 0.2 – 0.5 1.8 – 2.11.2 – 1.5Oxetane reduces lipophilicity by ~1.5 log units, reducing non-specific binding.
Solubility (pH 7.4) High (>500 µM) Low (<50 µM)Moderate (~100 µM)Polar oxygen atom acts as a hydrogen bond acceptor, drastically improving thermodynamic solubility.
pKa (Pyridine N) ~6.1 ~7.2~6.8Oxetane is inductively electron-withdrawing (

), lowering pKa and reducing hERG liability.
Cl_int (Microsomal) Low (<15 µL/min/mg) High (>50 µL/min/mg)ModerateOxetane blocks the metabolic "soft spot" found in alkyl chains.
TPSA ~65 Ų ~39 Ų~39 ŲIncreased polarity without significantly increasing molecular weight.

Scientist's Note: The reduction in pKa is a critical, often overlooked feature. By lowering the basicity of the pyridine nitrogen, the oxetane moiety reduces the fraction of the molecule that is cationic at physiological pH, which can improve passive permeability despite the lower LogP.

Mechanistic Insight: Metabolic Stability Pathways

The superior PK profile of the oxetane derivative is driven by its resistance to Cytochrome P450 (CYP) mediated oxidation.

  • The Liability of Comparator B (Isopropyl): The benzylic-like tertiary carbon is a prime site for CYP-mediated hydroxylation (

    
     abstraction), leading to rapid clearance.
    
  • The Stability of Product A (Oxetane): Although the oxetane ring is strained, the bridgehead carbon is sterically hindered and electronically deactivated toward radical abstraction. The ring itself is stable to hydrolysis under physiological conditions.

Visualization: Metabolic Fate Comparison

MetabolicPathways cluster_0 Comparator B: 5-Isopropyl-pyridine cluster_1 Product A: 5-Oxetanyl-pyridine Iso Isopropyl Scaffold Iso_Met Hydroxylated Metabolite Iso->Iso_Met CYP3A4/2D6 (Benzylic Hydroxylation) Clearance Rapid Renal/Biliary Elimination Iso_Met->Clearance Phase II Conjugation Ox Oxetane Scaffold Ox_Stable Intact Parent Drug Ox->Ox_Stable Metabolic Resistance (Steric/Electronic Shielding) Circulation Sustained Plasma Exposure (High AUC) Ox_Stable->Circulation Low Cl_int CYP CYP Enzymes CYP->Iso High Affinity CYP->Ox Low Affinity

Figure 1: Comparative metabolic fate. The isopropyl group undergoes rapid oxidative clearance, whereas the oxetane moiety resists CYP attack, preserving the parent molecule in circulation.

Experimental Protocol: Microsomal Stability Assay

To validate the superior clearance profile of the 5-(oxetan-3-yl)pyridin-2-amine motif, we utilize a high-throughput microsomal stability assay. This protocol is self-validating through the use of internal benchmarks.

Materials[2][3][4][5][6]
  • Test Compounds: Product A, Comparator B.

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Pre-Incubation: Aliquot HLM (final conc. 0.5 mg/mL) into 96-well plates. Add test compounds. Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Add NADPH regenerating system to initiate metabolism (Time

    
    ).
    
  • Sampling: At defined time points (

    
     min), remove aliquots and immediately transfer to Quench Solution to stop the reaction and precipitate proteins.
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min, 4°C). Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines the half-life (
    
    
    ) and intrinsic clearance (
    
    
    ).


Visualization: Assay Logic Flow

AssayWorkflow Start Start: 1 µM Compound + HLM (0.5 mg/mL) Incubate Incubation @ 37°C (+ NADPH) Start->Incubate Sample Sampling Points (0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench w/ ACN (+ Internal Std) Sample->Quench LCMS LC-MS/MS Analysis (Peak Area Ratio) Quench->LCMS Calc Data Processing: Ln(%Rem) vs Time LCMS->Calc Result Output: Intrinsic Clearance (Cl_int) Calc->Result

Figure 2: Workflow for determining Intrinsic Clearance (


). Strict timing and temperature control are critical for reproducibility.

Application in Lead Optimization

When should you select 5-(Oxetan-3-yl)pyridin-2-amine ?

  • To Lower LogD: If your lead series has a LogD > 3.0, replacing a gem-dimethyl or isopropyl group with an oxetane can bring the molecule into the optimal lipophilic efficiency (LipE) range.

  • To Solve Solubility Issues: If the pyridine scaffold is crystallizing out of assay media, the oxetane provides a "solubility handle" without introducing a basic amine that might cause hERG issues.

  • To Block Metabolism: If the 5-position of the pyridine is a metabolic soft spot, the oxetane provides steric bulk similar to an isopropyl group but with significantly higher metabolic stability.

Conclusion: 5-(Oxetan-3-yl)pyridin-2-amine is not merely a building block; it is a strategic tool for correcting the physicochemical flaws of early drug candidates. While it requires more complex synthetic routes than simple alkyl-pyridines, the payoff in improved PK parameters—specifically the combination of low clearance and high solubility—justifies its use in high-value medicinal chemistry campaigns.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[2][1][3][4][5] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4] Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2013). "The Role of Oxetanes in Improving the Metabolic Stability of a Series of 5-Lipoxygenase Activating Protein Inhibitors." MedChemComm. [Link]

Sources

Comparative

A Comparative Guide to Off-Target Profiling of Modern Kinase Inhibitors: The Case of "5-(Oxetan-3-yl)pyridin-2-amine" Scaffolds

Introduction: The Double-Edged Sword of Kinase Inhibition Protein kinases remain one of the most critical classes of drug targets, with their dysregulation being a cornerstone of numerous pathologies, from oncology to in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases remain one of the most critical classes of drug targets, with their dysregulation being a cornerstone of numerous pathologies, from oncology to inflammatory diseases.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for many of these conditions.[2] However, the high degree of structural conservation across the human kinome, particularly within the ATP-binding site, presents a formidable challenge: achieving target selectivity.[3] A lack of selectivity can lead to undesirable off-target effects, resulting in toxicity or confounding experimental results, while in some cases, "beneficial" polypharmacology can enhance therapeutic efficacy.[1][4]

This guide provides a comparative analysis of modern off-target profiling strategies, using the "5-(Oxetan-3-yl)pyridin-2-amine" scaffold as a case study. This contemporary chemical motif is increasingly utilized in drug discovery to improve physicochemical and pharmacological properties. The incorporation of the oxetane ring—a small, polar, three-dimensional structure—is a strategic design choice intended to enhance aqueous solubility, metabolic stability, and, crucially, target selectivity compared to more traditional, planar heterocyclic scaffolds.[5][6] Understanding the true selectivity profile of inhibitors built on this framework is paramount for advancing them through the development pipeline.

We will dissect and compare key experimental methodologies, explaining the causality behind their application and providing the technical details necessary for their implementation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design and execute a robust, self-validating off-target profiling cascade.

The Rationale: Why Comprehensive Profiling is Non-Negotiable

Relying solely on on-target potency data is a high-risk strategy. Off-target interactions, even at concentrations above the on-target IC50, can have profound biological consequences.[7] The clinical development of kinase inhibitors is often hampered by a spectrum of cardiovascular toxicities, including QT prolongation, left ventricular dysfunction, and hypertension, which may not be predicted by standard preclinical studies but can be linked to off-target kinase inhibition.[8][9] Therefore, a multi-faceted profiling approach is essential to build a comprehensive safety and selectivity profile.

cluster_0 Early Discovery & Hit Validation cluster_1 Lead Optimization cluster_2 Preclinical & Safety Biochemical Screen Biochemical Screen Cellular Target Engagement Cellular Target Engagement Biochemical Screen->Cellular Target Engagement Confirm cellular activity Binding Assay Binding Assay Binding Assay->Cellular Target Engagement Proteomic Profiling Proteomic Profiling Cellular Target Engagement->Proteomic Profiling Assess native kinome Phenotypic Screening Phenotypic Screening Cellular Target Engagement->Phenotypic Screening Link target to phenotype In Vivo Toxicity In Vivo Toxicity Proteomic Profiling->In Vivo Toxicity Predictive toxicology Clinical Candidate Clinical Candidate In Vivo Toxicity->Clinical Candidate Phenotypic Screening->Clinical Candidate cluster_0 NanoBRET™ Assay Principle Kinase-NanoLuc Kinase-NanoLuc® Fusion Protein Energy Transfer BRET Signal (Energy Transfer) Kinase-NanoLuc->Energy Transfer binds Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->Energy Transfer binds Test Inhibitor Test Inhibitor (e.g., 5-Oxetan-3-yl-pyridin-2-amine based) Test Inhibitor->Kinase-NanoLuc displaces tracer No Signal No BRET Signal Test Inhibitor->No Signal

Caption: Workflow of a NanoBRET™ cellular target engagement assay.

Activity-Based Protein Profiling (ABPP)

ABPP platforms like KiNativ™ provide a powerful method to assess inhibitor interactions with kinases in their native biological state within a complex proteome.

  • Principle (KiNativ™): This method utilizes acyl-phosphate ATP-biotin chemical probes that covalently label a conserved lysine in the active site of active kinases within a cell lysate. [10]In a competitive profiling experiment, the lysate is first incubated with the inhibitor, which occupies the active site of its target kinases. Subsequent addition of the probe results in labeling of only those kinases not bound by the inhibitor. The biotinylated kinases are then enriched and quantified by mass spectrometry to determine which kinases were "protected" by the inhibitor. [11]* Application: Generates a profile of inhibitor targets in a native system, providing IC50 values that reflect binding to endogenous, post-translationally modified, and complexed kinases. [10]* Causality: This approach moves beyond overexpressed systems to profile the kinome as it truly exists in the cell. It provides a functional readout of target engagement that is sensitive to the activation state of the kinase, offering a deeper level of biological insight than either purely biochemical or standard cell-based overexpression assays.

Illustrative Data: Profiling a "5-(Oxetan-3-yl)pyridin-2-amine" Inhibitor

To illustrate how data from these platforms are integrated, consider the hypothetical profiling data for "Compound OX-A," a novel inhibitor based on the 5-(Oxetan-3-yl)pyridin-2-amine scaffold designed to target Kinase X.

Table 2: Hypothetical Comparative Selectivity Data

Parameter Compound OX-A Alternative (Compound B) Analysis
On-Target (Kinase X) IC50 (Biochemical) 5 nM10 nMBoth compounds are potent against the intended target.
Off-Target Hit #1 (Kinase Y) IC50 (Biochemical) 1,200 nM50 nMCompound OX-A is >200-fold selective for Kinase X over Y, while Compound B is only 5-fold selective.
Off-Target Hit #2 (Kinase Z) IC50 (Biochemical) >10,000 nM150 nMCompound B has an additional significant off-target liability not seen with OX-A.
Selectivity Score (S10 at 1µM) ¹0.020.15A lower score indicates higher selectivity. OX-A interacts with far fewer kinases at 1µM.
On-Target (Kinase X) IC50 (NanoBRET™) 55 nM850 nMOX-A is significantly more potent in a cellular context, suggesting better cell permeability or less competition with intracellular ATP than Compound B.
Off-Target (Kinase Y) IC50 (KiNativ™) >10,000 nM450 nMIn a native lysate, Compound B still potently engages Kinase Y, a potential source of toxicity, while OX-A does not.

¹Selectivity Score (S10) is the fraction of kinases inhibited >90% at a given concentration (e.g., 1µM).

This hypothetical data demonstrates the value of the oxetane-containing scaffold. Compound OX-A shows superior selectivity in biochemical screens, and critically, this selectivity translates to the more complex cellular and native proteome environments.

Experimental Protocols

Protocol 1: General Workflow for Large-Panel Biochemical Kinase Screening
  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of dilutions (e.g., 11-point, 3-fold serial dilution) in a microplate.

  • Assay Reaction: In an assay plate, add the kinase, a specific peptide substrate, and ATP to a buffer solution.

  • Inhibitor Addition: Add the diluted test compound to the assay wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure kinase activity. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter. For luminescence assays (e.g., ADP-Glo™), a detection reagent is added that converts the ADP generated into a light signal.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Fit the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: General Workflow for NanoBRET™ Target Engagement Assay
  • Cell Plating: Plate HEK293 cells transiently or stably expressing the kinase-NanoLuc® fusion protein into a white, 96-well assay plate.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor and add them to the cells.

  • Tracer and Substrate Addition: Add the fluorescent energy transfer probe (tracer) and the NanoLuc® substrate to the wells.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for a period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Signal Detection: Measure the luminescence at two wavelengths simultaneously using a plate reader equipped with appropriate filters (one for NanoLuc® emission, one for tracer emission).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration and fit the curve to determine the in-cell IC50.

Conclusion

The "5-(Oxetan-3-yl)pyridin-2-amine" scaffold exemplifies a modern approach in medicinal chemistry aimed at overcoming the selectivity challenges inherent in kinase inhibitor design. [5]However, theoretical advantages must be validated by empirical data. A robust off-target profiling strategy is not merely a screening exercise but a critical, multi-step investigation. By integrating high-throughput biochemical panels with physiologically relevant cellular and proteomic assays, researchers can build a comprehensive and predictive model of an inhibitor's behavior. This layered, evidence-based approach is indispensable for selecting and advancing drug candidates with the highest probability of clinical success and the lowest risk of safety liabilities.

References

  • Ventura, J. J., & Nebreda, Á. R. (2006). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 1(1), 1-11. [Link]

  • Stepan, A. F., et al. (2011). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 54(22), 7816-7832. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 8, 2024. [Link]

  • Kier, L. B. (1968). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 11(5), 915-919. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Reaction Biology. (n.d.). Kinase inhibitor profiling. Retrieved February 8, 2024. [Link]

  • Ardigen. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • El-Gazzar, M. G., & El-Gamal, M. I. (2019). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Ghorab, M. M., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances, 11(49), 30735-30751. [Link]

  • LoRusso, P. M. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 143-145. [Link]

  • SignalChem Biotech. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. [Link]

  • Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 32(7), 1259-1272. [Link]

  • Khan, M., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(38), 24567-24583. [Link]

  • BioSpace. (2018). Activx Biosciences' KiNativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. [Link]

  • Lapierre, J. M., et al. (2009). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 19(22), 6526-6530. [Link]

  • Verma, C., et al. (2022). Aromatic Metal Corrosion Inhibitors. Molecules, 27(19), 6296. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(25), 5730-5741. [Link]

  • Carreira, E. M., & Fessard, T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12437-12461. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved February 8, 2024. [Link]

  • Google Patents. (n.d.).
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved February 8, 2024. [Link]

  • Al-Kuraishy, H. M., et al. (2024). Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database. Frontiers in Pharmacology, 15, 1348821. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Oxetan-3-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Oxetan-3-yl)pyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.